5-Methylfuran-2-one
Description
BenchChem offers high-quality 5-Methylfuran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylfuran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-2H-furan-5-one;5-methyl-3H-furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6O2/c2*1-4-2-3-5(6)7-4/h2H,3H2,1H3;2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNMSNNGBWXTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)O1.CC1=CCC(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333-38-6 | |
| Record name | 5-methylfuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methylfuran-2-one (α-Angelica Lactone): Synthesis, Properties, and Applications in Sustainable Chemistry
Executive Summary
The transition toward a renewable resource-based economy has elevated the importance of biomass-derived platform chemicals. Among these, 5-Methylfuran-2-one , commonly known as α-angelica lactone (AAL) , has emerged as a critical intermediate. Structurally characterized as a five-membered γ-lactone ring fused with a conjugated double bond system, AAL is primarily synthesized via the acid-catalyzed cyclization and dehydration of lignocellulosic levulinic acid[1],[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties of α-angelica lactone, explores the mechanistic causality behind its synthesis protocols, and outlines its downstream applications in the production of advanced biofuels, pharmaceuticals, and green solvents.
Physicochemical Properties & Structural Data
α-Angelica lactone is a volatile, colorless to pale yellow liquid at room temperature, distinguished by a sweet, herbaceous, coumarin-like odor[3]. Its molecular architecture—featuring polar covalent carbonyl (C=O) and alkene (C=C) functional groups—dictates its high reactivity and its utility as a synthon in heterocyclic chemistry[1].
The following table summarizes the verified quantitative data for α-angelica lactone[1],[4],[5]:
| Property | Value |
| IUPAC Name | 5-methylfuran-2(3H)-one |
| CAS Registry Number | 591-12-8 |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Density (ρl) | 1.092 g/cm³ |
| Boiling Point | 55–56 °C (at 12 mmHg) / 167–170 °C (atm pressure) |
| Melting Point | 18 °C |
| Refractive Index | 1.445 – 1.450 |
| SMILES | CC1=CCC(=O)O1 |
Mechanistic Pathways: Levulinic Acid Dehydration
In industrial and laboratory settings, AAL is synthesized via the intramolecular esterification (dehydration) of levulinic acid (LA).
Causality of the Reaction Design
The conversion of LA to AAL is an equilibrium-driven process. The mechanism initiates with the acid-catalyzed enolization of levulinic acid's ketone group, followed by a nucleophilic attack from the carboxylic acid hydroxyl group. This cyclization releases a molecule of water to form the unsaturated lactone ring.
Because the reaction is reversible, the presence of water can rapidly hydrolyze the lactone back into levulinic acid. To manipulate Le Chatelier's principle and drive the reaction forward, reactive vacuum distillation is employed. By operating under reduced pressure, both the water byproduct and the volatile AAL product are continuously removed from the reaction matrix, preventing the reverse reaction and suppressing the formation of heavier oligomers.
Reaction pathways from levulinic acid to α-angelica lactone and downstream derivatives.
Experimental Protocol: Laboratory-Scale Synthesis
To ensure reproducibility and scientific integrity, the following protocol details a self-validating system for synthesizing AAL from levulinic acid, utilizing phosphoric acid as a catalyst[6].
Why Phosphoric Acid? Unlike hydrochloric or sulfuric acid, phosphoric acid is non-volatile under the specified vacuum conditions. It remains in the boiling flask, providing continuous protonation without co-distilling and contaminating the delicate lactone product.
Step-by-Step Methodology
-
Reagent Preparation : Introduce 200.0 g of high-purity levulinic acid (99 wt%) into a 250 mL round-bottomed flask. Add a catalytic amount of concentrated phosphoric acid[6].
-
Apparatus Assembly : Attach the flask to a short-path distillation column connected to an oil vacuum pump. Ensure all joints are sealed with high-vacuum grease to maintain stable reduced pressure.
-
Reactive Distillation : Submerge the flask in an oil bath set to 343 K (70 °C)[6]. Engage the vacuum pump. The reaction should be maintained for 5 hours. During this time, a mixture of water and AAL will co-distill and collect in the receiving flask.
-
Phase Separation (Self-Validation Step 1) : Because AAL has limited solubility in water, the distillate will spontaneously separate into two distinct phases: a lower aqueous phase and an upper organic (AAL) phase[3],[6]. This visual cue confirms the successful dehydration of the precursor.
-
Purification : Decant or use a separatory funnel to isolate the organic phase. Wash the organic phase 3–4 times with distilled water to extract any trace amounts of co-distilled acid or unreacted levulinic acid[6].
-
Analytical Validation (Self-Validation Step 2) : Analyze the final organic product using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Rtx-1 PONA). The appearance of a dominant peak corresponding to the molecular weight of 98.10 g/mol confirms the purity of the α-angelica lactone[6].
Step-by-step experimental workflow for the synthesis and purification of α-angelica lactone.
Downstream Applications & Reactivity Profile
Due to its renewable origin and versatile reactivity, α-angelica lactone is a highly valued bio-based building block[1].
Synthesis of γ-Valerolactone (GVL)
AAL serves as a direct precursor to γ-valerolactone (GVL), a highly stable, non-toxic green solvent and fuel additive. Recent catalytic advancements utilize bio-based multifunctional nanohybrid catalysts (such as M-FDCA, where M = Zr or Hf) to facilitate the one-pot hydrogenation of AAL to GVL under moderate conditions. The high surface area-to-volume ratio of these nano-features significantly enhances active site accessibility, driving the reduction chemistry efficiently[7].
Base-Catalyzed Self-Aggregation
The conjugated C=C bond in AAL is highly reactive. If subjected to base catalysis (e.g., anhydrous K₂CO₃ at 353 K), AAL undergoes rapid C-C bond coupling (self-aggregation)[6]. This dimerization yields premium C10 dimers, which are currently being investigated as high-energy-density precursors for aviation biofuels.
Autoignition and Oxidation Studies
Understanding the combustion kinetics of bio-derived molecules is critical for their integration into modern engines. Synchrotron photoionization multiplexed mass spectrometry studies on AAL oxidation (initiated by ground-state atomic oxygen) reveal that its primary decomposition products include ketene, acetaldehyde, and methyl vinyl ketone[2]. These kinetic time traces are vital for creating predictive models regarding the autoignition behavior of next-generation biofuels[2].
References
- Guidechem: α-Angelica lactone 591-12-8 Properties and Synthesis Route.
- CymitQuimica: CAS 591-12-8: α-Angelica lactone Applications.
- Cheméo: Chemical Properties of 2(3H)-Furanone, 5-methyl- (CAS 591-12-8).
- PubChem (NIH): alpha-Angelica lactone | C5H6O2 | CID 11559.
- Royal Society of Chemistry (RSC Advances): Electronic Supplementary Material: Levulinic acid dehydration.
- Universidade de Aveiro (CICECO): γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts.
- MDPI: Study of the Synchrotron Photoionization Oxidation of Alpha-Angelica Lactone (AAL) Initiated by O(3P) at 298, 550, and 700 K.
Sources
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 591-12-8: α-Angelica lactone | CymitQuimica [cymitquimica.com]
- 4. 2(3H)-Furanone, 5-methyl- (CAS 591-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CICECO Publication » γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts [ciceco.ua.pt]
The Molecular Dynamics and Application Potential of 5-Methylfuran-2-one: A Comprehensive Technical Guide
Introduction: The Strategic Value of Angelica Lactone
As an application scientist bridging the gap between raw biomass valorization and fine chemical synthesis, I frequently rely on 5-Methylfuran-2-one (commonly known as Angelica lactone) as a robust platform molecule. Derived primarily from the dehydration of levulinic acid, this cyclic ester exists in two primary tautomeric forms: α -angelica lactone (5-methyl-2(3H)-furanone) and β -angelica lactone (5-methyl-2(5H)-furanone)[1],[2].
In modern drug discovery and green chemistry, the strategic value of 5-methylfuran-2-one cannot be overstated. It serves as a highly reactive, volatile, and non-toxic building block that facilitates the synthesis of green solvents (like alkyl levulinates) and complex pharmacological agents[3],[4]. This guide deconstructs the physical properties, synthetic methodologies, and advanced applications of 5-methylfuran-2-one, providing self-validating protocols designed for immediate laboratory implementation.
Physical and Chemical Properties
Understanding the physicochemical profile of 5-methylfuran-2-one is essential for predicting its behavior in complex synthetic workflows. The lactone ring endows the molecule with moderate polarity, while the position of the double bond dictates its electrophilic and nucleophilic reactivity.
Table 1: Key Physicochemical Properties of 5-Methylfuran-2-one Isomers
| Property | α -Angelica Lactone (3H-isomer) | β -Angelica Lactone (5H-isomer) |
| CAS Number | 591-12-8 | 591-11-7 |
| Molecular Formula | C 5 H 6 O 2 | C 5 H 6 O 2 |
| Molecular Weight | 98.10 g/mol | 98.10 g/mol |
| Density | 1.05 g/cm³ (@ 25 °C) | 1.081 g/cm³ (@ 20.4 °C) |
| Boiling Point | 167–170 °C | 209 °C |
| Refractive Index | 1.447–1.452 | 1.459 |
| XLogP3 | 0.6 | 0.6 |
| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų |
Data synthesized from established chemical databases[1],[2].
The Causality of Physical Properties: The relatively low boiling point of the α -isomer (55–58 °C at 12.0 Torr) compared to its precursor, levulinic acid (133–137 °C at 10.0 Torr), is a critical operational advantage. This high volatility allows for the facile removal of excess reagent via simple evaporation under reduced pressure, enabling completely chromatography-free purification in downstream syntheses[5]. Furthermore, an XLogP3 value of 0.6 indicates moderate lipophilicity, making it miscible with most organic solvents while retaining a functional water solubility of approximately 50 mg/mL[1].
Chemical Reactivity and Synthesis
The industrial and laboratory-scale synthesis of 5-methylfuran-2-one is predominantly achieved through the acid-catalyzed intramolecular condensation and subsequent dehydration of levulinic acid[6].
Workflow detailing the synthesis of 5-Methylfuran-2-one and its downstream applications.
Protocol 1: Synthesis and Isolation of α -Angelica Lactone
This self-validating protocol utilizes Le Chatelier's principle. By continuously removing the volatile lactone and water from the reaction mixture, the equilibrium is forced toward product formation, preventing the rehydration of the lactone back into levulinic acid[6].
-
Reaction Setup: Charge a 500 mL round-bottom flask with 200 g of levulinic acid and 2–10 g (1–5% w/w) of an inorganic liquid acid (e.g., phosphoric acid) or a solid acid catalyst (e.g., Amberlyst-36).
-
Dehydration: Heat the mixture to 100–150 °C under a controlled vacuum of 20–150 mmHg.
-
Continuous Distillation: Equip the flask with a fractional distillation column packed with Raschig rings. As the levulinic acid dehydrates, 5-methylfuran-2-one and water will co-distill into the vapor phase.
-
Condensation: Maintain the condenser temperature strictly between 60–90 °C. This selectively condenses the lactone while allowing the lighter water vapor to pass through to a secondary cold trap.
-
Purification: Separate the organic phase and subject it to a secondary vacuum distillation to yield high-purity α -angelica lactone (>98%).
Applications in Drug Development & Fine Chemicals
Nonconventional Irreversible Acylating Agent
In the pharmaceutical synthesis of chiral secondary alcohols, kinetic resolution (KR) via lipase catalysis is a standard technique. 5-Methylfuran-2-one acts as a highly efficient, non-toxic acylating agent in these reactions[5].
Mechanistic Causality: The existing enol functionality within the lactone's structure guarantees the irreversibility of the acylation. Once the lactone reacts with the target alcohol, the resulting enolate intermediate rapidly tautomerizes in situ into a highly stable methyl ketone (keto-isomer). Because this keto-isomer cannot react in the reverse direction, the reaction equilibrium is shifted entirely toward the formation of the desired enantiopure ester[5].
Tautomeric relationship of Angelica lactone isomers and their role in irreversible acylation.
Scaffold for Bioactive Natural Products
5-Methylfuran-2-one is a core structural motif and starting material for synthesizing complex pharmacological agents. It is utilized in the total synthesis of Koninginins (e.g., Koninginin A, B, D, and E), which are biologically active compounds exhibiting significant antimicrobial and cytotoxic properties against human tumor cell lines[7]. Furthermore, it serves as a precursor for azaphilones and 5-methylpyrrolidin-2-one derivatives, which are heavily investigated in modern drug discovery for their antiviral and anticancer efficacies[7].
Analytical Characterization Workflow
To ensure the integrity of the synthesized 5-methylfuran-2-one before deploying it in sensitive drug development workflows, rigorous analytical validation is required.
Protocol 2: GC-MS Characterization and Spectral Deconvolution
This protocol ensures the precise differentiation of the lactone from unreacted levulinic acid and other biomass-derived impurities[4].
-
Sample Preparation: Dilute 50 mg of the synthesized lactone in 1 mL of 1,4-dioxane. Add a known concentration of diethylene glycol dimethyl ether as an internal standard to ensure quantitative accuracy.
-
Chromatographic Separation: Inject 1 μ L of the sample into a GC-MS equipped with a non-polar diphenyl dimethyl polysiloxane column (e.g., RXI-5MS).
-
Thermal Gradient: Program the oven from an initial temperature of 100 °C, holding for 2 minutes, then ramp at 5 °C/min to 300 °C.
-
Mass Spectrometry Detection: Monitor the effluent in full-scan mode (m/z 35–400). Extract the specific single-ion trace at m/z 98 (the molecular ion for 5-methylfuran-2-one).
-
Data Analysis: Utilize spectral deconvolution software to isolate the lactone peak from any co-eluting tautomers or unreacted levulinic acid (which presents a distinct m/z 116 marker), validating the absolute purity of the batch.
References
-
[2] Title: alpha-Angelica lactone | C5H6O2 | CID 11559. Source: PubChem. URL: [Link]
-
[7] Title: Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities. Source: MDPI. URL: [Link]
-
[3] Title: Synthesis of Alkyl Levulinates from α-Angelica Lactone Using Methanesulfonic Acid as a Catalyst: A Sustainable and Solvent-Free Route. Source: MDPI. URL: [Link]
-
[6] Title: CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid. Source: Google Patents. URL:
-
[4] Title: Catalytic upgrading of α-angelica lactone to levulinic acid esters under mild conditions over heterogeneous catalysts. Source: RSC Publishing. URL: [Link]
-
[5] Title: From Waste to Value—Direct Utilization of α-Angelica Lactone as a Nonconventional Irreversible Acylating Agent in a Chromatography-Free Lipase-Catalyzed KR Approach toward sec-Alcohols. Source: ACS Publications. URL: [Link]
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- 4. Catalytic upgrading of α-angelica lactone to levulinic acid esters under mild conditions over heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00446B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid - Google Patents [patents.google.com]
- 7. Nidulantes of Aspergillus (Formerly Emericella): A Treasure Trove of Chemical Diversity and Biological Activities | MDPI [mdpi.com]
The Complete Technical Guide to 5-Methylfuran-2(5H)-one: Synonyms, CAS Identification, and Synthetic Methodologies
Executive Summary
5-Methylfuran-2(5H)-one , a naturally occurring α,β-unsaturated γ-lactone isolated from species such as Rhizophora apiculata[1], is a highly versatile electrophilic building block. Widely utilized in flavor chemistry, natural product synthesis, and modern drug discovery (including PROTAC linker development), its reactivity is defined by the conjugation of its alkene with the lactone carbonyl. This whitepaper provides a comprehensive, field-proven guide to its nomenclature, chemical properties, synthetic workflows, and analytical validation methods.
Nomenclature and Chemical Identifiers
A persistent challenge in the literature is the frequent confusion between the kinetic isomer (α-angelica lactone) and the thermodynamic isomer (β-angelica lactone). 5-Methylfuran-2(5H)-one is strictly synonymous with β-angelica lactone [2]. The α-isomer (CAS 591-12-8) features a non-conjugated double bond, whereas the β-isomer (CAS 591-11-7) features a conjugated system, making it vastly more stable and reactive toward nucleophiles[3][4].
Table 1: Primary Identifiers and Synonyms
| Identifier Type | Value |
| IUPAC Name | 2-methyl-2H-furan-5-one |
| Primary CAS Number | 591-11-7 |
| Enantiomeric CAS (S-Isomer) | 92694-51-4 |
| Primary Synonym | β-Angelica Lactone |
| Secondary Synonyms | 2-Penten-4-olide; 4-Hydroxy-2-pentenoic acid γ-lactone; 4-Methyl-2-buten-4-olide |
| Molecular Formula | C₅H₆O₂ |
Data supported by [2] and [5].
Physical and Chemical Properties
The structural dynamics of 5-Methylfuran-2(5H)-one dictate its handling and application. Its low melting point and moderate boiling point require specific storage conditions (typically 2-8°C) to prevent spontaneous polymerization or degradation over time.
Table 2: Quantitative Physical Properties
| Property | Value |
| Molecular Weight | 98.10 g/mol |
| Melting Point | -17.00 °C |
| Boiling Point | 208.00 – 210.00 °C |
| Flash Point | 78.89 °C (174.00 °F) |
| Topological Polar Surface Area | 26.3 Ų |
| Solubility (Water) | ~50 mg/mL at 15 °C |
Data supported by [4] and [].
Synthetic Workflows and Applications
Base-Catalyzed Isomerization Protocol
The most reliable method for synthesizing 5-Methylfuran-2(5H)-one is the base-catalyzed isomerization of α-angelica lactone.
Mechanistic Causality: Why use Triethylamine (Et₃N)? The C3 protons of α-angelica lactone are highly acidic due to their position between the carbonyl and the alkene. Et₃N is a mild base that efficiently deprotonates C3 to form a delocalized enolate without causing the lactone ring to hydrolyze (saponification), which would occur if strong aqueous bases like NaOH were used. Reprotonation at C5 yields the thermodynamically favored conjugated system.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried, round-bottom flask with 100 mmol of α-angelica lactone under an inert nitrogen atmosphere.
-
Catalysis: Add 5 mol% of anhydrous Triethylamine (Et₃N) dropwise while stirring.
-
Thermal Activation: Heat the mixture to 80°C for 4 hours. The thermal energy overcomes the activation barrier for enolate formation.
-
Self-Validating In-Process Check: Pull a 50 µL aliquot and analyze via ¹H-NMR. The protocol is self-validating: the reaction is complete only when the non-conjugated alkene multiplet of the starting material disappears, replaced entirely by the conjugated α,β-unsaturated alkene signals (doublet of doublets) in the 6.0–7.5 ppm range.
-
Purification: Quench the reaction with a mild acid wash (0.1 M HCl) to remove the amine, extract with dichloromethane, dry over MgSO₄, and purify via fractional distillation under reduced pressure to isolate pure 5-Methylfuran-2(5H)-one.
Fig 1: Synthetic pathway from levulinic acid to the thermodynamic β-angelica lactone product.
Applications in Drug Discovery
Because the double bond in 5-Methylfuran-2(5H)-one is conjugated with the lactone carbonyl, the C4 position is highly electrophilic. This allows the molecule to undergo highly selective Michael additions with electron-rich dienes under high-pressure conditions[]. This reactivity is heavily exploited to synthesize complex chiral butenolactones and PROTAC linkers.
Fig 2: Downstream applications of 5-Methylfuran-2(5H)-one in drug discovery and synthesis.
Analytical Characterization (GC-MS Protocol)
To verify the purity of synthesized or procured 5-Methylfuran-2(5H)-one, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Mechanistic Causality: Lactones are moderately polar. Using a slightly non-polar column (like a 5% phenyl-methylpolysiloxane DB-5) prevents excessive tailing and provides sharp, symmetrical peaks. A split injection is mandatory to prevent overloading the column, which would artificially broaden the peak and mask impurities.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the lactone sample to 1 mg/mL in GC-grade dichloromethane (DCM).
-
Injection: Inject 1 µL using a 50:1 split ratio. Set the inlet temperature to 250°C.
-
Chromatography: Use a DB-5 column (30m x 0.25mm x 0.25µm). Program the oven: hold at 50°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.
-
Self-Validating Detection: The protocol validates itself through two data points:
-
Retention Index: Calculate the Kovats retention index. 5-Methylfuran-2(5H)-one must elute with an index of approximately 850-900[7].
-
Mass Fragmentation: The mass spectrum must show a molecular ion peak at m/z 98 and a base peak at m/z 55 (loss of CO₂ and a proton from the lactone ring).
-
References
-
American Elements. "5-Methylfuran-2(5H)-one | CAS 591-11-7". Available at:[Link]
-
PubChem. "(S)-5-methylfuran-2(5H)-one". National Center for Biotechnology Information. Available at:[Link]
-
The Good Scents Company. "beta-angelica lactone, 591-11-7". Available at:[Link]
-
The Pherobase. "The Kovats Retention Index: 5-Methylfuran-2(5H)-one (C5H6O2)". Available at:[Link]
Sources
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- 3. Alpha-Angelica lactone | CAS:591-12-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. beta-angelica lactone, 591-11-7 [thegoodscentscompany.com]
- 5. (S)-5-methylfuran-2(5H)-one | C5H6O2 | CID 9548740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Kovats Retention Index: 5-Methylfuran-2(5H)-one (C5H6O2) [pherobase.com]
The Dual Role of 5-Methyl-2-furfural in Maillard Chemistry: From Toxicity Mitigation to Therapeutic Potential
Abstract: As a Senior Application Scientist specializing in food chemistry and mass spectrometry, I frequently encounter 5-methyl-2-furfural (5-MF) as a ubiquitous volatile organic compound. Traditionally viewed merely as a flavor-active byproduct of the Maillard reaction, recent structural and mechanistic insights have redefined 5-MF as a potent bioactive modulator. This whitepaper provides an in-depth technical analysis of the formation pathways of 5-MF, its critical role in inhibiting the formation of carcinogenic heterocyclic amines (like PhIP) in thermally processed foods, and the self-validating analytical workflows required for its precise quantification. Furthermore, we will explore its emerging therapeutic potential in drug development.
Mechanistic Pathways of 5-MF Formation
The Maillard reaction is a complex cascade of non-enzymatic browning that occurs when reducing sugars react with amino acids under thermal stress. While early-stage Amadori rearrangements are well-documented, the downstream propagation leading to specific furans requires precise mechanistic mapping.
Isotope labeling studies have demonstrated that 5-MF is predominantly generated from hexose sugars (such as glucose) under roasting conditions[1]. Unlike simple furans that may arise from extensive fragmentation, the formation of 5-MF proceeds via two primary pathways:
-
The Intact Skeleton Pathway: Direct dehydration and cyclization of the intact hexose carbon skeleton.
-
The Recombination Pathway: Aldol-type recombination of reactive C2 and C3 fragments (e.g., acetaldehyde and lactaldehyde) cleaved from the sugar backbone[1].
Causality in Experimental Observation: When analyzing model systems, we observe that the presence of specific amino acids (like threonine or serine) actively promotes the recombination pathway by acting as catalysts for the generation of C2/C3 Strecker aldehydes, which subsequently cyclize into 5-MF[1].
Fig 1. Formation pathways of 5-Methyl-2-furfural during the Maillard reaction.
5-MF as a Modulator of Food Toxicity: The PhIP Inhibition Pathway
One of the most significant recent discoveries in food toxicology is the ability of Maillard reaction products to actively suppress the formation of downstream carcinogens. During the thermal processing of protein-rich foods (e.g., roasted pork), the reaction between phenylalanine (Phe) and creatinine generates 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a potent heterocyclic amine[2].
Recent mechanistic studies reveal that 5-MF acts as a chemical interceptor in this pathway[2].
The Causality of Inhibition: 5-MF directly captures the precursor amino acid, Phenylalanine, via a nucleophilic addition reaction, forming a highly stable Schiff base adduct (2-(((5-methylfuran-2-yl)methylene)amino)-3-phenylpropanoic acid). By sequestering Phe, 5-MF starves the Strecker degradation pathway, preventing the formation of phenylacetaldehyde—the critical intermediate required to react with creatinine to form PhIP[2][3].
Fig 2. Mechanism of PhIP inhibition by 5-MF via Schiff base formation.
Quantitative Efficacy of PhIP Inhibition
The inhibitory kinetics of furfurals demonstrate a strong, dose-dependent negative correlation with PhIP formation, as summarized below[2]:
| Modulator | Concentration / Addition | Effect on PhIP Formation | Correlation (Pearson's r) |
| Furfural | 0.1 mmol | 81.94% Inhibition | -0.7338 ( R2 = 0.9557) |
| 5-Methyl-2-furfural (5-MF) | > 0.02 mmol | Significant reduction of phenylacetaldehyde | -0.7959 ( R2 = 0.9864) |
| 5-Methyl-2-furfural (5-MF) | 0.02 – 0.5 mmol | Dose-dependent PhIP inhibition | -0.7959 ( R2 = 0.9864) |
Analytical Workflows: Robust Quantification via GC-MS/MS
To accurately study the kinetics of 5-MF, researchers require highly sensitive and reproducible analytical methods. Complex matrices like cheeses or roasted meats present severe matrix effects that can suppress analyte ionization. To circumvent this, I strongly advocate for a Headspace Solid-Phase Microextraction (HS-SPME) coupled to Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) approach[4][5].
Step-by-Step Methodology: A Self-Validating Protocol
Trustworthiness in analytical chemistry relies on self-validating systems. This protocol utilizes isotope dilution to mathematically negate matrix variability.
-
Matrix Normalization & Isotope Dilution:
-
Action: Transfer 5.0 g of homogenized sample into a 20 mL headspace vial. Spike precisely with 10 μL of an isotopically labeled internal standard (e.g., 2-furfural-d4).
-
Causality: Liquid-liquid extraction (LLE) suffers from poor recovery of highly volatile furfurals. By using isotope dilution in a headspace setup, any matrix-induced suppression or extraction variability is automatically corrected, as the deuterated standard behaves identically to the native 5-MF[5].
-
-
Salting-Out Effect:
-
Action: Add 1 mL of saturated NaCl solution and vortex.
-
Causality: High ionic strength decreases the solubility of 5-MF in the aqueous phase, thermodynamically driving the volatile analytes into the headspace to maximize detection sensitivity[5].
-
-
HS-SPME Extraction:
-
Action: Incubate the vial at 45°C for 15 minutes. Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.
-
Causality: The triple-phase fiber is engineered with varied pore sizes and polarities, allowing it to efficiently trap both low-molecular-weight (CAR) and heavier (DVB) heterocyclic aldehydes simultaneously[5].
-
-
GC-MS/MS Acquisition:
-
Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate on a polar capillary column (e.g., DB-WAX). Detect using a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: Single quadrupole MS is often blinded by co-eluting lipid fragments. MRM mode filters out this noise by requiring both a specific precursor ion and a specific product fragment, virtually eliminating false positives and achieving Limits of Detection (LODs) as low as 0.01 mg/kg[4].
-
Fig 3. Self-validating HS-SPME-GC-MS/MS workflow for 5-MF quantification.
Implications for Drug Development and Toxicology
Beyond food chemistry, the structural properties of 5-MF and its analogs (such as 5-hydroxymethylfurfural, 5-HMF) have attracted significant attention in pharmaceutical drug development—specifically as anti-sickling agents for Sickle Cell Disease (SCD)[6].
Because 5-MF is a 5-membered heterocyclic aldehyde, it shares a chemotype with vanillin. In vivo, these compounds can directly modify hemoglobin. By binding to the N-terminal alpha-amino groups of hemoglobin, they allosterically increase the protein's oxygen affinity. This stabilization of the oxygenated state directly prevents the hypoxia-induced polymerization of sickle hemoglobin (HbS), which is the root cause of erythrocyte sickling[6]. Furthermore, toxicological assessments utilizing zebrafish models indicate that dietary exposure to 5-MF at standard concentrations does not induce significant oxidative stress or developmental toxicity, making this structural backbone a highly attractive, low-toxicity candidate for therapeutic derivation[7].
References
-
Formation of furan and methylfuran by maillard-type reactions in model systems and food Source: PubMed (National Institutes of Health) URL:[Link]
-
Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties Source: PMC (National Institutes of Health) URL:[Link]
-
Simultaneous quantification of four furfurals in cheeses by gas chromatography-triple quadrupole mass spectrometry Source: ORBi (University of Liège) URL:[Link]
-
Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution Source: ResearchGate URL:[Link]
-
New Developments in Anti-Sickling Agents: Can Drugs Directly Prevent the Polymerization of Sickle Haemoglobin In Vivo? Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. researchgate.net [researchgate.net]
- 6. New Developments in Anti-Sickling Agents: Can Drugs Directly Prevent the Polymerization of Sickle Haemoglobin In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Advanced Application Note: 5-Methylfuran-2(5H)-one as a Chiral Building Block in Asymmetric Synthesis
Executive Summary
In the landscape of modern organic synthesis and drug development, the efficient construction of contiguous stereocenters remains a paramount challenge. 5-Methylfuran-2(5H)-one (commonly known as 5-methyl-2-butenolide or α -angelica lactone) has emerged as a highly versatile, "chiral pool"-derived building block. Featuring a rigid α,β -unsaturated γ -lactone framework, this synthon is instrumental in the enantiospecific total synthesis of complex natural products, including biologically active butenolides like blastmycinolactol and antimycinone .
This application note provides an in-depth technical guide to leveraging 5-methylfuran-2(5H)-one in asymmetric workflows, detailing the mechanistic causality behind its high stereoselectivity and providing self-validating protocols for its functionalization.
Mechanistic Insights & Structural Causality
The synthetic utility of 5-methylfuran-2(5H)-one is fundamentally rooted in its rigid planar geometry and the steric influence of the C5-methyl group. Understanding these structural features is critical for designing predictive and scalable synthetic routes.
-
Electrophilic Activation : The conjugated lactone carbonyl significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C3-C4 alkene. This makes the β -position (C4) highly susceptible to attack by soft nucleophiles (e.g., organocuprates, malonates) and dienes .
-
Facial Diastereoselectivity (The Steric Shield) : The C5-methyl group projects out of the lactone plane, effectively blocking the syn-face. Consequently, incoming nucleophiles or cycloaddition partners are forced to approach from the less hindered anti-face. This causality dictates that conjugate additions will almost exclusively yield trans-4,5-disubstituted butyrolactones, establishing a predictable and highly controlled diastereomeric ratio (dr).
-
Downstream Versatility : The resulting functionalized lactones can be selectively reduced to lactols, opened to chiral diols, or further alkylated at the α -position (C3) via enolate chemistry, providing a stereodivergent platform for library generation .
Synthetic Workflows & Visualization
Figure 1: Divergent synthetic pathways of 5-methylfuran-2(5H)-one towards complex natural products.
Quantitative Data Presentation
To benchmark the efficacy of various catalytic approaches, Table 1 summarizes the performance of standard asymmetric additions to the 5-methylfuran-2(5H)-one scaffold.
Table 1: Benchmarking Catalytic Asymmetric Additions to 5-Methylfuran-2(5H)-one
| Reaction Type | Catalyst System | Nucleophile / Diene | Yield (%) | Selectivity (dr / ee) | Ref |
| Organocatalytic Reductive Coupling | L-Proline (20 mol%) | Aldehydes + Hantzsch Ester | 80–85 | >99:1 dr, >95% ee | |
| Asymmetric Conjugate Addition | Cu(OTf)₂ / Chiral Phosphoramidite | Dialkylzinc Reagents | 85–95 | >95:5 dr, >98% ee | |
| Organocatalytic Michael Addition | Cinchona Alkaloid-Thiourea | Dialkyl Malonates | 88–92 | 92:8 dr, 94% ee |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation steps to ensure reproducibility and mechanistic fidelity.
Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition (ACA)
Objective: Stereoselective introduction of an alkyl group at the β -position (C4) using dialkylzinc reagents to yield trans-4,5-disubstituted butyrolactones. Mechanistic Causality: The chiral phosphoramidite ligand coordinates to Cu(I), creating a rigid chiral pocket. The soft Cu-alkyl intermediate preferentially attacks the anti-face of the furanone, avoiding a severe steric clash with the C5-methyl group, thereby ensuring high diastereoselectivity .
Step-by-Step Methodology:
-
Catalyst Complexation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve Cu(OTf)₂ (5.0 mol%) and the selected chiral phosphoramidite ligand (10.0 mol%) in anhydrous toluene (0.1 M). Stir for 30 minutes at ambient temperature until a homogeneous complex forms.
-
Substrate Addition: Add (S)-5-methylfuran-2(5H)-one (1.0 equiv).
-
Cryogenic Control: Cool the reaction mixture to -30 °C using a dry ice/acetone bath. Causality: Lowering the temperature is critical to suppress the uncatalyzed, racemic background reaction of the dialkylzinc reagent with the highly electrophilic lactone.
-
Nucleophile Addition: Dropwise add the dialkylzinc reagent (1.5 equiv, 1.0 M solution in hexanes) over 30 minutes via a syringe pump to prevent localized heating and maintain stereocontrol.
-
Incubation & Monitoring: Stir the mixture at -30 °C for 12 hours.
-
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). The starting material ( Rf≈0.4 ) should cleanly convert to a higher-running product spot ( Rf≈0.6 ).
-
-
Quenching & Workup: Quench the reaction strictly at -30 °C by the slow addition of 1M aqueous HCl to safely decompose the unreacted zinc species. Warm to room temperature, extract with Et₂O (3 × 20 mL), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification & Validation: Isolate via flash column chromatography. Validate the trans-stereochemistry via 1D NOESY NMR; the absence of an NOE cross-peak between the C4-alkyl proton and the C5-methyl protons confirms the anti-addition.
Protocol B: Organocatalytic Enantioselective Michael Addition
Objective: Metal-free β -functionalization using malonates via bifunctional hydrogen-bonding catalysis. Mechanistic Causality: A bifunctional Cinchona alkaloid-thiourea catalyst simultaneously activates both substrates. The thiourea moiety activates the furanone via double hydrogen bonding to the lactone carbonyl (lowering the LUMO), while the tertiary amine of the quinuclidine deprotonates the malonate (raising the HOMO). This dual activation pre-organizes the transition state, dictating precise facial attack .
Step-by-Step Methodology:
-
Preparation: In a dry vial, dissolve (S)-5-methylfuran-2(5H)-one (1.0 equiv) and diethyl malonate (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).
-
Catalyst Addition: Add the Cinchona alkaloid-thiourea catalyst (10 mol%). Causality: CH₂Cl₂ is chosen as a non-competing solvent to ensure the hydrogen-bonding network between the catalyst and substrates remains intact.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 24–48 hours.
-
Validation Check: Withdraw a 10 μ L aliquot, dilute in CDCl₃, and acquire a crude ¹H NMR. The disappearance of the olefinic protons (typically at δ 6.1 and 7.4 ppm) and the emergence of a complex multiplet around δ 2.5–3.0 ppm confirms complete conversion.
-
Workup: Concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography (gradient elution: 5% to 20% EtOAc in Hexanes). Determine the enantiomeric excess (ee) of the purified product using chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).
References
-
Ramachary, D. B., et al. "Organocatalytic Enantiospecific Total Synthesis of Butenolides." Molecules, 2021, 26(14), 4320. URL:[Link]
-
Feringa, B. L., et al. "Recent advances in enantioselective copper-catalyzed 1,4-addition." Chemical Society Reviews, 2009, 38, 1039-1075. URL:[Link]
-
Feringa, B. L., et al. "Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones." Chemical Reviews, 2015, 115(17), 9277-9377. URL:[Link]
Application Notes & Protocols: 5-Methylfuran-2-one in Flavor and Fragrance Chemistry
Introduction: The Nuanced World of Furanones
Within the vast palette of flavor and fragrance molecules, furanones represent a class of compounds prized for their characteristically sweet, caramel-like, and fruity aromas. Among these, 5-Methylfuran-2-one stands out as a versatile lactone with significant, albeit nuanced, applications. This technical guide provides an in-depth exploration of 5-Methylfuran-2-one, moving beyond simple descriptions to offer detailed protocols and the scientific rationale behind its use. We will delve into its isomers, sensory profiles, synthesis, and analytical determination, providing researchers, flavorists, and perfumers with a comprehensive resource for its effective application.
The term "5-Methylfuran-2-one" can refer to several isomers, primarily 5-Methyl-2(3H)-furanone and 5-Methyl-2(5H)-furanone, which differ in the position of the endocyclic double bond. This structural subtlety has implications for their sensory characteristics and stability, making a clear understanding of the specific isomer crucial for formulation.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is paramount before its application. These properties dictate its behavior in different matrices, its volatility, and its stability.
| Property | 5-Methyl-2(3H)-furanone | 5-Methyl-2(5H)-furanone | Source(s) |
| Synonyms | β-Angelica lactone, 2-Penten-4-olide | γ-Methyl-α,β-butenolide | [1] |
| CAS Number | 591-12-8 | 591-11-7 | [1][2] |
| Molecular Formula | C₅H₆O₂ | C₅H₆O₂ | [1][2] |
| Molecular Weight | 98.10 g/mol | 98.10 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | Liquid | [2][3] |
| Boiling Point | Not Available | 210°C at 760 mmHg | [2] |
| Flash Point | Not Available | 78.9°C | [2] |
Part 1: Sensory Profile and Organoleptic Evaluation
The utility of 5-Methylfuran-2-one in flavor and fragrance is entirely dependent on its sensory perception. It is classified as a flavor enhancer and is primarily valued for its contribution to sweet and brown flavor profiles.[4]
Organoleptic Characteristics of 5-Methyl-2(3H)-furanone:
-
Aroma: Sweet, coumarin-like, nutty, with herbaceous undertones.[1][5]
-
Taste: Sweet, nutty, and reminiscent of caramel.[1]
This profile makes it a valuable component for building complexity in a variety of flavor systems. Unlike more potent furanones like Furaneol (strawberry furanone), which can dominate a profile, 5-Methylfuran-2-one often serves as a background note, adding warmth and depth.[6]
Protocol 1: Sensory Evaluation of 5-Methylfuran-2-one
Causality: The objective of this protocol is to establish the sensory threshold and characterize the flavor/aroma profile of 5-Methylfuran-2-one in a neutral medium. Water is used for taste evaluation and propylene glycol (PG) for aroma, as PG is a common solvent in flavor formulations and is less volatile than ethanol, allowing for a more controlled aroma release.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1% (w/w) solution of 5-Methyl-2(3H)-furanone in food-grade propylene glycol.
-
Prepare a separate 0.1% (w/w) solution in deodorized, room temperature water.
-
-
Serial Dilution:
-
Create a series of dilutions from the stock solutions in their respective solvents (PG for aroma, water for taste) to concentrations of 100 ppm, 10 ppm, 1 ppm, and 0.1 ppm.
-
-
Aroma Evaluation:
-
Dip fragrance blotters into each PG dilution.
-
Allow the solvent to evaporate for 30 seconds.
-
A panel of at least three trained evaluators should smell the blotters, starting from the lowest concentration, and record the aroma descriptors at each level. This prevents olfactory fatigue and adaptation.
-
-
Taste Evaluation:
-
Provide the taste panel with the aqueous solutions in coded cups, starting with the lowest concentration.
-
Panelists should take a small sip, hold it in their mouth for 5-10 seconds, and expectorate.
-
Record taste descriptors and intensity. Provide unsalted crackers and water for palate cleansing between samples.
-
-
Data Analysis:
-
Compile the descriptors to form a consensus sensory profile.
-
Determine the approximate detection threshold (the lowest concentration at which the flavor/aroma is consistently detected).
-
Part 2: Applications in Flavor & Fragrance Formulations
The subtle, warm, and nutty profile of 5-Methylfuran-2-one lends itself to specific applications where a gentle, toasted character is desired.
Flavor Applications
Its profile is highly compatible with brown, roasted, and baked flavor profiles. It can enhance the perception of sweetness and add a cooked, jam-like nuance to fruit flavors. The applications for the related compound, 5-methylfurfural, provide a strong indication of suitable uses, which include caramel, coffee, chocolate, and even savory applications like bacon and beef flavors.[7]
Recommended Starting Dosages (for 5-Methyl-2(3H)-furanone):
| Flavor Profile | Starting Level (ppm in finished product) | Rationale |
| Caramel / Butterscotch | 5 - 20 ppm | Enhances brown, cooked sugar notes without adding excessive sweetness. |
| Milk Chocolate / Cocoa | 2 - 10 ppm | Lends a nutty, roasted background note that complements cocoa.[8] |
| Roasted Nut (Hazelnut, Almond) | 1 - 8 ppm | Boosts the perception of toasted nuttiness.[8] |
| Baked Goods (Cookie, Bread) | 3 - 15 ppm | Contributes to the "crust" note and enhances brown buttery character. |
| Dried Fruit (Raisin, Prune) | 5 - 25 ppm | Adds depth and a cooked, jammy character.[7] |
Fragrance Applications
In perfumery, 5-Methylfuran-2-one is used to impart a subtle gourmand warmth. It is not a primary scent but a modifier, adding a soft, toasted, and slightly sweet character to oriental, gourmand, and tobacco accords. Its warm and spicy undertones make it a valuable addition for adding depth.[9]
Protocol 2: Incorporation into a Simple Caramel Flavor Base
Causality: This protocol demonstrates how 5-Methylfuran-2-one can be used to build a foundational caramel flavor. It is combined with other key molecules that provide buttery, creamy, and sweet notes to create a more rounded and authentic profile.
Materials:
-
5-Methyl-2(3H)-furanone (1% solution in PG)
-
Vanillin (10% solution in PG)
-
Diacetyl (1% solution in PG)
-
Furaneol (1% solution in PG)
-
Propylene Glycol (solvent)
Methodology:
-
Prepare a Control Base: In a glass vial, combine the following to create a simple sweet, buttery base:
-
Vanillin (10% soln): 1.0g
-
Diacetyl (1% soln): 0.5g
-
Furaneol (1% soln): 1.5g
-
Propylene Glycol: 97.0g
-
-
Create the Test Sample: Prepare a second vial identical to the control, but add 5-Methyl-2(3H)-furanone:
-
Vanillin (10% soln): 1.0g
-
Diacetyl (1% soln): 0.5g
-
Furaneol (1% soln): 1.5g
-
5-Methyl-2(3H)-furanone (1% soln): 2.0g
-
Propylene Glycol: 95.0g
-
-
Maturation: Cap both vials, vortex to mix thoroughly, and allow them to mature for at least 24 hours at room temperature. This allows the aroma profiles to equilibrate.
-
Evaluation:
-
Dip blotters into both the control and test samples and compare the aroma profile. Note the changes brought by the 5-Methylfuran-2-one.
-
For taste evaluation, dilute both bases to 0.1% in a 10% sugar solution and compare. The test sample should exhibit a richer, nuttier, and more complex caramel character.
-
Part 3: Synthesis and Analytical Control
The ability to synthesize and accurately quantify 5-Methylfuran-2-one is essential for its commercial use and for research into its properties and natural occurrence.
Synthetic Pathway
Chiral synthesis is often desirable as enantiomers of a flavor molecule can have distinct sensory properties. (5S)-5-Methylfuran-2(5H)-one can be synthesized from L-lactic acid ethyl ester, a readily available chiral starting material.[10]
Caption: Synthetic workflow for (5S)-5-Methylfuran-2(5H)-one.[10]
Protocol 3: Analytical Quantification by HS-SPME-GC-MS
Causality: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an industry-standard technique for analyzing volatile and semi-volatile compounds like furanones in complex food or fragrance matrices.[11] This method provides high sensitivity and selectivity. The addition of salt increases the ionic strength of the aqueous sample, promoting the release of volatile analytes into the headspace for more efficient extraction by the SPME fiber.[11]
Caption: General workflow for analyzing furanones via HS-SPME-GC-MS.[11]
Instrumentation and Conditions: (Adapted from methods for analogous compounds[11][12])
-
System: GC-MS, such as an Agilent 7890B GC with 5977B MSD.[13]
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad range of analyte polarity.[11]
-
GC Inlet: 250°C, Splitless mode (1 min).
-
Column: DB-624 or equivalent mid-polarity column (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness). This provides good separation for polar and non-polar volatiles.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: For initial identification, use full scan mode (m/z 35-350). For targeted quantification, use Selected Ion Monitoring (SIM) mode. Key ions for 5-Methylfuran-2-one would include the molecular ion (m/z 98) and characteristic fragments.
-
-
Validation: The method must be validated by establishing a calibration curve with authentic standards, determining the limit of detection (LOD) and limit of quantification (LOQ), and assessing accuracy and precision through spike-and-recovery experiments.
Conclusion
5-Methylfuran-2-one is a subtle yet powerful tool in the arsenal of flavorists and perfumers. Its value lies not in dominating a profile, but in its ability to add warmth, complexity, and a sophisticated nutty-caramel character. A thorough understanding of its sensory properties, coupled with robust analytical methods for quality control, allows for its precise and effective use in creating memorable and authentic sensory experiences. Further research into the distinct sensory contributions of its different isomers and enantiomers will undoubtedly unlock even more refined applications for this versatile molecule.
References
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- ResearchGate. (2015, March 30). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative.
- FooDB. (2010, April 8). Showing Compound 5-Methyl-2(3H)-furanone (FDB000776).
- The Good Scents Company. (n.d.). 2-acetonyl-5-methyl furan, 13678-74-5.
- Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of (5-methylfuran-2-yl)methanethiol and Related Furan Thiols.
- SIELC Technologies. (n.d.). Separation of 5-Methylfuran-2-propionaldehyde on Newcrom R1 HPLC column.
- Benchchem. (n.d.). A Comparative Sensory Showdown: 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone vs. Furaneol.
- Benchchem. (n.d.). Application Notes & Protocols for the Detection of 3,4-Dihydroxy-5-methyl-2-furanone.
- PMC. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
- Natural Health Products Ingredients Database. (2025, October 29). Chemical Substance - 5-Methylfuran-2(3H)-one.
- The Good Scents Company. (n.d.). 2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone.
- PubChem. (n.d.). (R)-5-methylfuran-2(5H)-one.
- ChemScene. (n.d.). 591-11-7 | 5-Methylfuran-2(5H)-one.
- Sigma-Aldrich. (n.d.). 5-Methylfuran-2(5H)-one | 591-11-7.
- Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
- WHO | JECFA. (n.d.). 2-acetyl-5-methylfuran.
- PubChem. (n.d.). Fragrance composition - Patent US-2024164998-A1.
- Restek. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.
- The Good Scents Company. (n.d.). 5-methyl-3(2H)-furanone, 3511-32-8.
- Google Patents. (n.d.). US7468447B1 - Regiospecific Furan Compounds and Their Use in Fragrances.
- Wikipedia. (n.d.). 5-Methylfurfural.
- PubChem. (n.d.). (S)-5-methylfuran-2(5H)-one.
- Benchchem. (n.d.). physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-furanone.
- Foreverest. (n.d.). 5-Methylfurfural: A Key Flavor and Fragrance Ingredient with Versatile Applications.
- MDPI. (2007, March 26). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.
- Google Patents. (n.d.). CN105263916A - 5-(Hydroxymethyl)furan-2-formaldehyde (HMF) sulfonate and its synthesis method.
- EURL-PC. (2024, June 21). 2(5H)‐furanone in food (meat, cheese and fish).
- MilliporeSigma. (n.d.). 5-Methylfuran-2(5H)-one.
- Aromatic Fusion. (n.d.). 2-Furfuryl-5-methylfuran CAS# 13678-51-8.
- Chem-Impex. (n.d.). (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone.
- Advanced Biotech. (n.d.). 2-acetyl-5-methyl Furan Supplier | Sweet Caramel Aroma Chemical.
- Justia Patents. (n.d.). Patents Assigned to International Flavors & Fragrances Inc..
- ResearchGate. (2026, January 8). RIFM fragrance ingredient safety assessment, 2-acetyl-5-methylfuran, CAS Registry Number 1193-79-9 | Request PDF.
- Perfumer & Flavorist. (2016, February 4). Flavor Bites: 5-Methyl Furfural.
- PubMed. (n.d.). RIFM fragrance ingredient safety assessment, 2-acetyl-5-methylfuran, CAS Registry Number 1193-79-9.
- ResearchGate. (2026, February 23). Formation of 5-Methyl-2-Furanmethanol Which is a Roasted Flavor Compound in the Glutamic Acid-Glucose Maillard Reaction: A ReaxFF-DFT Study.
- MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.
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Analytical methods for the detection and quantification of 5-Methylfuran-2-one
An In-Depth Guide to the Analytical Determination of 5-Methylfuran-2-one
Introduction: The Analytical Imperative for 5-Methylfuran-2-one
5-Methylfuran-2-one, a member of the furanone family, is a significant organic compound with isomers such as α-Angelica lactone (5-methyl-2(3H)-furanone) and β-Angelica lactone (5-methyl-2(5H)-furanone).[1][2] These compounds are of considerable interest across various scientific disciplines, including flavor and fragrance chemistry, food science, and as potential intermediates in pharmaceutical synthesis. Their presence, even at trace levels, can significantly impact the sensory profile of food products and may arise from thermal processing through the Maillard reaction.[3]
The accurate detection and quantification of 5-Methylfuran-2-one are paramount for quality control in the food industry, for understanding its formation pathways, and for ensuring the purity of synthesized intermediates in drug development. This guide provides a comprehensive overview of robust analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed to provide researchers and industry professionals with reliable and reproducible results. The protocols herein are grounded in established analytical principles for furanones and related volatile compounds.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₅H₆O₂ | [2][4] |
| Molecular Weight | 98.10 g/mol | [2][4] |
| CAS Number | 591-11-7 (for 5-Methyl-2(5H)-furanone) | [2][5] |
| Synonyms | β-Angelica lactone, 4-Hydroxy-2-pentenoic acid γ-lactone | [2] |
| Appearance | Colorless to Yellow Liquid | [6] |
General Analytical Workflow
A systematic approach is crucial for achieving accurate and reproducible quantification. The following diagram outlines a universal workflow that can be adapted for specific matrices and analytical techniques.
Caption: A generalized workflow for the analysis of 5-Methylfuran-2-one.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like 5-Methylfuran-2-one, offering exceptional sensitivity and selectivity.[7] The mass spectrometer provides definitive structural information, confirming the identity of the analyte.[3]
Causality Behind Experimental Choices
-
Headspace-SPME: For complex matrices like food, headspace solid-phase microextraction (HS-SPME) is the preferred extraction method. It is solvent-free and isolates volatile analytes from non-volatile matrix components that could interfere with the analysis.[8] Adding salt (e.g., NaCl) to the sample increases the ionic strength, which promotes the "salting-out" effect, driving volatile compounds from the aqueous phase into the headspace for more efficient extraction.[9]
-
GC Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is ideal. This type of column separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of analytes.[10][11]
-
Splitless Injection: To achieve the lowest possible detection limits for trace analysis, a splitless injection mode is employed. This ensures that the entire extracted sample is transferred to the analytical column.[9][11]
-
Selected Ion Monitoring (SIM): For quantification, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of 5-Methylfuran-2-one, thereby reducing background noise.[9]
Detailed Protocol: HS-SPME-GC-MS
Caption: Step-by-step workflow for HS-SPME-GC-MS analysis.
1. Sample Preparation (HS-SPME):
-
Homogenize solid samples if necessary. Keep samples cool to prevent loss of volatiles.[12]
-
Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[13] For liquid samples, use 5 mL.[9]
-
Add 1.5 g of sodium chloride (NaCl) or 5-9 mL of a saturated NaCl solution.[9][10]
-
Spike the sample with an appropriate internal standard (e.g., deuterated furan) for accurate quantification.
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
Place the vial in an autosampler tray with an agitator and incubator.
-
Incubate the sample at 40°C for 10 minutes with agitation to allow for equilibration between the sample and the headspace.[9]
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C to adsorb the analytes.[9]
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent[7] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[7] |
| Injection Port | 250°C, Splitless Mode[9][10] |
| SPME Desorption | 5 minutes[9] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[9] |
| Oven Program | Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min[10] |
| MS Source Temp. | 230°C[7] |
| MS Quad Temp. | 150°C[7] |
| Ionization | Electron Ionization (EI) at 70 eV[7] |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |
3. Method Validation Parameters: Method validation ensures that the analytical procedure is suitable for its intended purpose.[14]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.01–0.05 ng/g[8][15] |
| Limit of Quantification (LOQ) | 0.04–0.18 ng/g[8][15] |
| Linearity (R²) | > 0.995[15] |
| Recovery | 77–115%[13][15] |
| Precision (RSD%) | < 15%[13] |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful alternative to GC, particularly for analytes that may be thermally unstable or less volatile.[16] It separates compounds based on their interactions with the stationary and mobile phases.
Causality Behind Experimental Choices
-
Solid-Phase Extraction (SPE): For HPLC analysis, a cleanup step is often required to remove matrix interferences. C18 SPE cartridges are commonly used in a reverse-phase mode.[17] The C18 sorbent retains nonpolar to moderately polar compounds like 5-Methylfuran-2-one, while highly polar impurities (like sugars and salts) are washed away. The analyte is then eluted with a stronger, less polar solvent like methanol.[17]
-
Reversed-Phase (RP) HPLC: An RP-HPLC setup with a C18 column is the standard choice.[17] It provides excellent separation for a wide range of organic molecules.
-
Mobile Phase: A mobile phase consisting of an acidified water/acetonitrile mixture is typical. The acid (e.g., phosphoric or formic acid) helps to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic functional groups.[18][19] Formic acid is preferred for MS-compatible methods.[18][19]
-
Diode Array Detector (DAD): A DAD or UV-Vis detector is used for quantification.[17] The DAD has the advantage of acquiring spectra across a range of wavelengths, which can aid in peak purity assessment.
Detailed Protocol: SPE-HPLC-DAD
Caption: Step-by-step workflow for SPE-HPLC-DAD analysis.
1. Sample Preparation (SPE):
-
For liquid samples (e.g., juice), they can often be loaded directly after filtration. Solid samples may require initial extraction (e.g., with an acetonitrile/water mixture).[11]
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[17]
-
Load 10 mL of the sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.[17]
-
Elute the 5-Methylfuran-2-one with 5 mL of methanol.[17]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.[17]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[17]
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent[7] |
| Detector | Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid[18][19] |
| Mobile Phase B | Acetonitrile[18][19] |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min[20] |
| Column Temp. | 30°C[20] |
| Injection Volume | 10 µL[20] |
| Detection Wavelength | Monitor at 220 nm (or optimal wavelength determined by UV scan) |
3. Method Validation Parameters: High-performance liquid chromatography is a robust technique suitable for analyzing thermally labile compounds without derivatization.[10]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | ~0.14 µg/mL[10] |
| Limit of Quantification (LOQ) | Varies with matrix, typically < 1 µg/mL |
| Linearity (R²) | > 0.998 |
| Recovery | > 90%[10] |
| Precision (RSD%) | < 5% |
Conclusion and Best Practices
Both GC-MS and HPLC offer robust and reliable methods for the quantification of 5-Methylfuran-2-one.
-
GC-MS with HS-SPME is the superior choice for trace-level detection in complex matrices due to its high sensitivity and selectivity, especially for volatile compounds.
-
HPLC with SPE is an excellent alternative, particularly when dealing with less volatile impurities or when thermal degradation of the analyte is a concern.
For comprehensive characterization and to ensure the highest quality data, an orthogonal approach using both techniques is strongly recommended. This dual-method strategy ensures that a wide range of potential impurities and degradation products are effectively detected and quantified.[20] Always perform a full method validation in the specific sample matrix to ensure the data is accurate, precise, and fit for its intended purpose.[14][21]
References
- SIELC Technologies. (2018, February 16). Separation of (Z)-5-Hex-3-enyldihydro-5-methylfuran-2(3H)-one on Newcrom R1 HPLC column.
- BenchChem. (2025). Quantitative Analysis of 3,4-Dihydroxy-5-methyl-2-furanone using High-Performance Liquid Chromatography.
- BenchChem. (2025). Quantitative analysis of 3,4-Dihydroxy-5-methyl-2-furanone in food samples.
- SpectraBase. 6-(5-Methyl-furan-2-yl)-hexan-2-one.
- Jeong, J., Lee, J., Kim, S., Kim, J., & Kim, M. (2019). Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed.
- PubChem. (S)-5-methylfuran-2(5H)-one.
- BenchChem. (2025). A Comparative Guide to the Analytical Determination of (5-methylfuran-2-yl)methanethiol and Related Furan Thiols.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer.
- SIELC Technologies. Separation of 5-Methylfuran-2-propionaldehyde on Newcrom R1 HPLC column.
- EURL-PC. (2024, June 21). 2(5H)‐furanone in food (meat, cheese and fish).
- BenchChem. (2025). Application Notes & Protocols for the Detection of 3,4-Dihydroxy-5-methyl-2-furanone.
- Journal of Agricultural and Food Chemistry. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- NIST. 2(3H)-Furanone, 5-methyl-.
- NIST. 2(3H)-Furanone, 5-methyl- Gas Chromatography.
- BenchChem. (2025). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures.
- IntechOpen. (2018, April 25). Validation of analytical methods.
- Restek. Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS.
- NIST. 2(5H)-Furanone, 5-methyl-.
- SIELC Technologies. (2018, February 19). Separation of 2(3H)-Furanone, 5,5-dibutyldihydro- on Newcrom R1 HPLC column.
- PMC. (2022, August 24). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone.
- JRC Publications Repository. Methods for the determination of furan in food.
- MilliporeSigma. 5-Methylfuran-2(5H)-one.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate.
- PMC. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
- MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- The Good Scents Company. 5,5-dimethyl-2(5H)-furanone.
- Sigma-Aldrich. 5-Methylfuran-2(5H)-one.
- ResearchGate. (2003, November). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution.
Sources
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- 2. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]
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- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 14. Validation of Analytical Methods | IntechOpen [intechopen.com]
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- 19. Separation of 5-Methylfuran-2-propionaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: Advanced GC-MS and NMR Strategies for the Characterization of 5-Methylfuran-2-one
Introduction & Analytical Challenges
5-Methylfuran-2-one, commonly known as α-angelica lactone , is a versatile, biomass-derived platform chemical and an essential intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals[1]. Structurally, it features a five-membered γ-lactone ring fused with a double bond (5-methyl-3H-furan-2-one).
The primary analytical challenge in characterizing this compound lies in its thermodynamic instability relative to its conjugated isomer. Under thermal stress or basic conditions, α-angelica lactone readily isomerizes into β-angelica lactone (5-methyl-5H-furan-2-one)[2]. Consequently, standard analytical workflows can inadvertently induce isomerization, leading to false-positive impurity profiles. This application note details a self-validating, dual-modal approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure absolute structural and isomeric fidelity.
Mechanistic Causality in Analytical Workflows
To achieve high-fidelity characterization, researchers must understand the causality behind the chosen analytical parameters:
-
GC-MS (Thermal & Surface Causality): GC-MS provides a robust fragmentation fingerprint (molecular ion at m/z 98)[3]. However, the high temperatures of standard GC inlets (typically 250°C) combined with active sites in a dirty liner can catalyze the α-to-β isomerization during injection. To prevent this, the protocol dictates a lowered inlet temperature (200°C) and the use of ultra-inert, deactivated liners.
-
NMR (Regiochemical Causality): While mass spectrometry confirms the molecular weight, it cannot easily differentiate between the α and β isomers, as they produce nearly identical electron ionization (EI) spectra. 1 H NMR is the definitive tool for this because the position of the C=C double bond drastically alters the electronic shielding of the ring protons. The α-isomer possesses a distinct methylene group (C3) adjacent to the carbonyl, whereas the β-isomer features a fully conjugated vinylic system[2].
Workflow for the dual-modal GC-MS and NMR characterization of 5-Methylfuran-2-one.
Validated Experimental Protocols
Protocol A: GC-MS Analysis Workflow
This protocol is designed to minimize thermal degradation while maximizing signal-to-noise for the m/z 98 molecular ion[4].
Step 1: Sample Preparation
-
Dilute the neat 5-methylfuran-2-one sample to a concentration of 1.0 mg/mL using GC-grade dichloromethane (DCM) or hexane.
-
Causality Note: Strictly avoid protic solvents (like methanol) or basic additives, as they can initiate ring-opening or isomerization.
Step 2: Instrument Configuration
-
Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Inlet: Split ratio 50:1. Set the injection port strictly to 200°C using an ultra-inert glass liner with glass wool.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Step 3: Oven Temperature Program
-
Initial temperature: 60°C (hold for 2 minutes).
-
Ramp at 10°C/min to 250°C.
-
Final hold: 5 minutes.
Step 4: MS Acquisition & Self-Validation
-
Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the MS source to 230°C and the quadrupole to 150°C.
-
Scan range: m/z 35 to 300.
-
Validation Check: Inject a solvent blank prior to the sample. In the sample run, verify that the ratio of the base peak (m/z 55) to the molecular ion (m/z 98) is consistent. The emergence of a secondary peak with identical mass spectra at a slightly later retention time indicates thermal isomerization in the inlet.
Protocol B: NMR Spectroscopy ( 1 H and 13 C)
NMR serves as the absolute quantitative tool for determining isomeric purity[2].
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: Acquisition Parameters
-
1 H NMR: Acquire at 400 MHz or 500 MHz. Use a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation for accurate integration.
-
13 C NMR: Acquire at 100 MHz or 125 MHz with proton decoupling. Use 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbonyl carbon.
Step 3: Processing & Self-Validation
-
Apply zero-filling and a 0.3 Hz exponential line broadening function prior to Fourier transformation.
-
Validation Check: Set the integral of the C5-CH 3 peak (~2.00 ppm) to exactly 3.00. The C3-H 2 multiplet at 3.17 ppm must integrate to 2.00 ± 0.05. Any integration observed at ~7.4 ppm (vinylic proton of the β-isomer) provides a direct, quantifiable measurement of isomeric impurity.
Data Presentation and Interpretation
The tables below summarize the expected quantitative data for pure α-angelica lactone.
Table 1: GC-MS Fragmentation Fingerprint
The EI mass spectrum of α-angelica lactone is dominated by the loss of carbon monoxide and a methyl radical, typical of lactone ring fragmentation[3].
| m/z | Relative Abundance | Fragment Assignment | Mechanistic Causality |
| 98 | ~93% | [M] +∙ | Intact molecular ion of C 5 H 6 O 2 |
| 55 | 100% | [M - CO - CH 3 ] + | Base peak; derived from lactone ring opening and subsequent loss of neutral CO and a methyl radical |
| 43 | ~78% | [CH 3 CO] + | Acylium ion formation from the methyl-substituted furan ring |
| 70 | ~14% | [M - CO] +∙ | Direct ejection of carbon monoxide from the lactone moiety |
Table 2: 1 H NMR Chemical Shift Assignments
The regiochemical assignment is confirmed by the distinct chemical shifts of the protons on the furanone ring[3].
| Nucleus | Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 1 H | 5.14 | multiplet (m) | 1H | C4-H (vinylic proton on the double bond) |
| 1 H | 3.17 | multiplet (m) | 2H | C3-H 2 (methylene protons, alpha to the carbonyl) |
| 1 H | 2.00 | multiplet (m) | 3H | C5-CH 3 (allylic methyl group) |
Isomerization Diagnostics
If the sample has undergone base- or heat-catalyzed isomerization, the 1 H NMR spectrum will reveal the presence of β-angelica lactone.
Base/heat-catalyzed isomerization of angelica lactone and diagnostic 1H NMR differentiation.
The β-isomer lacks the C3-methylene group. Instead, it exhibits a highly deshielded vinylic proton at ~7.4 ppm (C4-H, beta to the carbonyl) and another vinylic proton at ~6.0 ppm (C3-H, alpha to the carbonyl)[2]. The appearance of these downfield signals is the definitive marker of isomeric impurity.
References
- Guidechem. "α-Angelica lactone 591-12-8 Basic Information and Properties." Guidechem Chemical Database.
- ChemicalBook. "alpha-Angelica lactone(591-12-8) 13C NMR and GC-MS spectrum." ChemicalBook Spectral Database.
- BenchChem. "A Spectroscopic Showdown: Differentiating Furanone Isomers." BenchChem Technical Guides.
- National Center for Biotechnology Information. "alpha-Angelica lactone | C5H6O2 | CID 11559." PubChem Database.
Sources
Synthesis of functionalized furans from 5-Methylfuran-2-one derivatives
Application Note: Synthesis of Functionalized Furans from 5-Methylfuran-2-one Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Advanced Methodologies for Aromatization, C-H Functionalization, and Heterocycle Derivatization
Introduction & Scientific Rationale
5-Methylfuran-2(5H)-one (β-angelica lactone) and its isomer 5-methylfuran-2(3H)-one (α-angelica lactone) are highly valuable, biomass-derived platform chemicals[1]. As cyclic γ-lactones (butenolides), they possess a latent reactivity that can be harnessed to synthesize highly substituted, electron-rich furans. Functionalized furans—such as 2-alkoxyfurans and 2-aminofurans—are privileged scaffolds in drug discovery, serving as precursors for bioactive heterocycles, kinase inhibitors, and advanced polymeric materials[2].
The Causality of Aromatization (E-E-A-T Rationale): The conversion of a butenolide to a furan is fundamentally driven by the immense thermodynamic stabilization gained through aromatization (providing ~16 kcal/mol of resonance energy). However, achieving this requires precise control over the reaction equilibrium. The addition of a nucleophile (such as an alcohol or amine) to the lactone carbonyl generates a tetrahedral hemiacetal or hemiaminal intermediate. To prevent the reverse reaction and drive the system toward the aromatic furan, the subsequent dehydration step must be strictly unidirectional. This causality dictates the mandatory use of potent water scavengers (e.g., trimethyl orthoformate) or stoichiometric Lewis acidic dehydrating agents (e.g., TiCl4) in the protocols below.
Experimental Protocols & Methodologies
Protocol A: Synthesis of 2-Methoxy-5-methylfuran via Acid-Catalyzed Acetalization
Objective: Convert 5-methylfuran-2(5H)-one to an electron-rich 2-alkoxyfuran for downstream electrophilic functionalization. Causality & Design: p-Toluenesulfonic acid (pTSA) protonates the lactone, increasing its electrophilicity. Methanol attacks to form the hemiacetal. Trimethyl orthoformate (TMOF) is added as an irreversible water scavenger; it reacts with the liberated water to form methanol and methyl formate, effectively utilizing Le Chatelier's principle to pull the reaction to complete aromatization.
Step-by-Step Procedure:
-
Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylfuran-2(5H)-one (10.0 g, 102 mmol) in anhydrous methanol (100 mL) under an inert argon atmosphere.
-
Catalyst & Scavenger Addition : Add anhydrous p-toluenesulfonic acid (pTSA, 0.97 g, 5 mol%) followed by trimethyl orthoformate (TMOF, 16.7 mL, 153 mmol, 1.5 equiv).
-
Reaction Execution : Heat the mixture to a gentle reflux (65 °C) for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the starting lactone is completely consumed.
-
Quenching : Cool the reaction to 0 °C and quench by adding triethylamine (2 mL) to neutralize the pTSA. (Critical Note: 2-alkoxyfurans are highly acid-sensitive; strict neutralization is required before concentration to prevent polymerization).
-
Workup & Purification : Concentrate the mixture under reduced pressure (bath temp < 30 °C). Dilute the residue with diethyl ether (150 mL), wash with saturated aqueous NaHCO3 (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via vacuum distillation to yield 2-methoxy-5-methylfuran as a colorless oil.
Protocol B: Synthesis of 2-Morpholino-5-methylfuran via Amidation/Dehydration
Objective: Synthesize a 2-aminofuran, a highly reactive diene and nucleophile. Causality & Design: Secondary amines are less nucleophilic toward lactones than primary amines. Titanium tetrachloride (TiCl4) is utilized because it acts dually: it activates the lactone carbonyl as a strong Lewis acid, and it acts as an irreversible dehydrating agent by sequestering the leaving oxygen atom as stable titanium dioxide/salts, forcing the aromatization.
Step-by-Step Procedure:
-
Preparation : In a flame-dried 100 mL Schlenk flask, dissolve 5-methylfuran-2(5H)-one (5.0 g, 51 mmol) and morpholine (13.3 mL, 153 mmol, 3.0 equiv) in anhydrous dichloromethane (DCM, 50 mL) under argon. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Activation : Dropwise, add a 1.0 M solution of TiCl4 in DCM (28 mL, 28 mmol, 0.55 equiv) over 30 minutes. The mixture will turn heterogeneous and dark.
-
Reaction Execution : Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Workup : Quench the reaction by pouring it into an ice-cold mixture of saturated aqueous Na2CO3 (100 mL) and Celite. Stir vigorously for 15 minutes, then filter through a Celite pad to remove titanium salts.
-
Extraction : Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over K2CO3, and concentrate in vacuo. Purify via flash chromatography (neutral alumina, Hexanes/EtOAc) to yield the product.
Protocol C: Electrophilic C-H Functionalization (Vilsmeier-Haack Formylation)
Objective: Introduce a formyl group to the synthesized 2-methoxy-5-methylfuran to create a versatile building block for drug development or bio-based polymers[3]. Causality & Design: The methoxy group at C2 is a stronger electron-donating group (EDG) than the methyl group at C5. Consequently, the Wheland intermediate resulting from electrophilic attack at C3 (ortho to the methoxy group) is significantly more resonance-stabilized than attack at C4. Thus, the Vilsmeier-Haack reagent (POCl3/DMF) selectively formylates the C3 position.
Step-by-Step Procedure:
-
Vilsmeier Reagent Generation : In a dry 50 mL flask under argon, cool anhydrous DMF (4.0 mL, 52 mmol) to 0 °C. Add POCl3 (1.4 mL, 15 mmol) dropwise. Stir for 30 minutes at 0 °C to form the Vilsmeier-Haack complex.
-
Substrate Addition : Dissolve 2-methoxy-5-methylfuran (1.12 g, 10 mmol) in anhydrous DMF (2 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Execution : Warm the mixture to room temperature and stir for 2 hours.
-
Hydrolysis : Pour the reaction mixture onto crushed ice (20 g) and slowly neutralize with saturated aqueous sodium acetate until pH ~ 7. Stir for 1 hour to fully hydrolyze the iminium intermediate.
-
Extraction : Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate 3-formyl-2-methoxy-5-methylfuran.
Data Presentation
Table 1: Reaction Conditions and Yield Profiles for Furan Synthesis
| Starting Material | Reagents / Catalyst | Water Scavenger | Product | Yield (%) | Purity (GC-MS) |
| 5-Methylfuran-2(5H)-one | MeOH, pTSA (5 mol%) | TMOF (1.5 eq) | 2-Methoxy-5-methylfuran | 82 - 86% | > 98% |
| 5-Methylfuran-2(5H)-one | EtOH, pTSA (5 mol%) | TEOF (1.5 eq) | 2-Ethoxy-5-methylfuran | 79 - 84% | > 97% |
| 5-Methylfuran-2(5H)-one | Morpholine (3.0 eq) | TiCl4 (0.55 eq) | 2-Morpholino-5-methylfuran | 65 - 71% | > 95% |
| 5-Methylfuran-2(5H)-one | Piperidine (3.0 eq) | TiCl4 (0.55 eq) | 2-Piperidino-5-methylfuran | 68 - 74% | > 95% |
Table 2: Comparative Reagent Selection for Butenolide Aromatization
| Reagent Class | Example | Mechanism of Action | Advantages | Limitations |
| Orthoesters | Trimethyl orthoformate | Reacts with H2O to form MeOH and methyl formate | Mild, highly efficient, generates volatile byproducts | Requires acidic conditions, incompatible with acid-sensitive amines |
| Lewis Acids | Titanium tetrachloride | Coordinates carbonyl; sequesters oxygen as TiO2 | Enables amidation/dehydration in one pot | Moisture sensitive, generates insoluble salts requiring Celite filtration |
| Molecular Sieves | 4Å Molecular Sieves | Physical sequestration of H2O into porous lattice | Neutral, easily removed by filtration | Often insufficient driving force for complete aromatization |
Visualizations
Fig 1: Mechanistic workflow for the conversion of β-angelica lactone to functionalized furans.
Fig 2: Regioselective Vilsmeier-Haack formylation directed by the C2-methoxy group.
References
-
Title: Scalable synthesis and polymerisation of a β-angelica lactone derived monomer Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels Source: Energies (MDPI) URL: [Link]
-
Title: Green conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by heterogeneous expression of 5-hydroxymethylfurfural oxidase in Pseudomonas putida S12 Source: Microbial Biotechnology (PMC) URL: [Link]
Sources
- 1. Scalable synthesis and polymerisation of a β-angelica lactone derived monomer - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00338G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Green conversion of 5‐hydroxymethylfurfural to furan‐2,5‐dicarboxylic acid by heterogeneous expression of 5‐hydroxymethylfurfural oxidase in Pseudomonas putida S12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Conversion of 5-Methylfuran-2-one into Value-Added Chemicals
Executive Summary & Chemical Profiling
5-Methylfuran-2-one (commonly known as α-angelica lactone, CAS 591-12-8) is a highly reactive, bio-based platform chemical primarily derived from the acid-catalyzed dehydration of lignocellulosic levulinic acid (LA)[1][2]. Featuring a five-membered γ-lactone ring fused with a conjugated double bond system, this unsaturated cyclic ester is a prized intermediate in green chemistry and pharmaceutical development[2].
For drug development professionals, 5-methylfuran-2-one serves as a versatile linchpin. It can be transformed into potent alkylating agents for active pharmaceutical ingredient (API) synthesis, utilized as a "neutral-washable" acyl donor for resolving chiral drug intermediates, or reduced into high-performance bio-solvents[1][3][4].
Mechanistic Causality in Experimental Design
The utility of 5-methylfuran-2-one stems from its unique structural thermodynamics and reactivity profile. Understanding the causality behind its behavior is critical for optimizing conversion workflows:
-
Irreversible Acylation via Tautomerization: In enzymatic kinetic resolution (EKR), traditional acyl donors (e.g., vinyl acetate) release acetaldehyde, which can covalently modify and deactivate lipases. 5-Methylfuran-2-one acts as an activated enol lactone. Upon transferring its acyl group to a target alcohol, the leaving group rapidly tautomerizes into stable levulinic acid. This thermodynamic sink drives the reaction irreversibly forward while maintaining enzyme viability[3].
-
Hydride-Independent Isomerization: The unactivated C=C bond in α-angelica lactone can be enzymatically isomerized to β-angelica lactone by flavin-dependent ene-reductases (such as OYE2). This occurs via a unique acid-base deprotonation-reprotonation sequence that bypasses the need for stoichiometric nicotinamide cofactors, enabling highly efficient biocatalytic cascades[4].
-
Endothermic Decarbonylation: At elevated temperatures (748 K – 843 K) over solid acid or silica catalysts, the lactone ring undergoes a highly endothermic decarbonylation. This thermal cleavage extrudes carbon monoxide to yield methyl vinyl ketone (MVK), a critical Michael acceptor used extensively in pharmaceutical alkylation reactions[1].
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the structural integrity and trajectory of the reaction.
Protocol A: Chromatography-Free Enzymatic Kinetic Resolution (EKR) of sec-Alcohols
This protocol utilizes 5-methylfuran-2-one as an acylating agent to resolve racemic sec-alcohols into highly pure enantiomers, critical for chiral drug synthesis[3].
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vial, dissolve the racemic sec-alcohol (1.0 equiv) and 5-methylfuran-2-one (1.5 equiv) in methyl tert-butyl ether (MTBE).
-
Biocatalyst Addition: Add immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435) at a loading of 10-20 mg per mmol of substrate.
-
Incubation: Seal the vial and incubate at 30–40 °C under continuous orbital shaking (200 rpm) for 12–24 hours.
-
Validation Check (In-Process): Withdraw a 10 µL aliquot, dilute in hexane, and analyze via chiral Gas Chromatography (GC). The reaction is complete when the conversion reaches ~50%, indicating total acylation of the preferred enantiomer.
-
Chromatography-Free Workup: Filter off the immobilized enzyme (which can be washed and reused). Subject the filtrate to reactive liquid-liquid extraction (LLE) using either saturated aqueous sodium bisulfate ( NaHSO3 ) in DMF or Girard's P reagent. This selectively sequesters the levulinate byproduct into the aqueous phase[3].
-
Isolation: Separate the organic layer, dry over anhydrous Na2SO4 , and evaporate the solvent to yield the enantiopure alcohol and the corresponding chiral ester (>99% ee).
Protocol B: Biocatalytic Cascade to γ-Valerolactone (GVL)
This protocol details the mild, aqueous conversion of 5-methylfuran-2-one to GVL, a premium bio-solvent, using Old Yellow Enzyme (OYE2)[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.0) containing 5-methylfuran-2-one (approx. 10 mM).
-
Enzyme & Cofactor Addition: Add purified OYE2 enzyme (1-5 µM) and a stoichiometric amount of NADH (12 mM) to the buffer. Note: If only isomerization to β-angelica lactone is desired, NADH can be reduced to substoichiometric catalytic amounts.
-
Reaction Execution: Stir the mixture gently at 30 °C for 15 to 60 minutes.
-
Validation Check (In-Process): Extract a small aliquot with ethyl acetate and analyze via GC-MS. Monitor the disappearance of the α-isomer peak and the emergence of the GVL peak (identifiable by its distinct fragmentation pattern and retention time)[4].
-
Workup: Extract the bulk aqueous phase three times with ethyl acetate. Pool the organic fractions, dry, and concentrate under reduced pressure to yield high-purity GVL.
Protocol C: Thermal Decarbonylation to Methyl Vinyl Ketone (MVK)
This protocol outlines the continuous-flow thermal conversion of the lactone into MVK, a highly reactive pharmaceutical intermediate[1].
Step-by-Step Methodology:
-
Feed Preparation: Prepare a 5 wt% solution of 5-methylfuran-2-one in deionized water.
-
Reactor Setup: Pack a stainless steel or quartz reactor tube with high-surface-area silica chips. Preheat the reactor bed to 843 K (570 °C) under a continuous inert gas flow (e.g., Nitrogen).
-
Vaporization & Flow: Pump the aqueous lactone feed through a pre-heater to vaporize it, then pass the vapor over the heated silica bed at a controlled Weight Hourly Space Velocity (WHSV).
-
Condensation: Pass the reactor effluent through a chilled condenser (approx. 2–5 °C) to capture the liquid products.
-
Validation Check (Post-Reaction): Analyze the condensed crude liquid via 1H -NMR. The presence of distinct vinylic protons (multiplets between 5.8 and 6.4 ppm) confirms the successful formation of MVK[1].
-
Purification: Isolate pure MVK from unreacted lactone and water via fractional distillation under reduced pressure.
Quantitative Data & Performance Summary
The following table synthesizes the expected quantitative outcomes and operational parameters for the three primary conversion pathways.
| Target Chemical | Reagents / Catalyst | Reaction Temp | Yield / Selectivity | Key Mechanistic Advantage |
| Chiral sec-Alcohols | CAL-B Lipase (Novozym 435) | 30–40 °C | >99% ee (E ≫ 500) | Tautomerization prevents enzyme deactivation; allows LLE workup. |
| γ-Valerolactone (GVL) | OYE2 Ene-Reductase + NADH | 30 °C | Quantitative | Hydride-independent isomerization enables low-energy cascade. |
| Methyl Vinyl Ketone | Silica chips (Continuous flow) | 843 K | ~74% Yield | Endothermic decarbonylation provides a renewable route to MVK. |
Pathway Visualization
The logical relationships and experimental workflows described above are mapped in the following systems diagram.
Fig 1: Chemical conversion pathways of 5-Methylfuran-2-one into value-added derivatives.
References
-
From Waste to Value—Direct Utilization of α-Angelica Lactone as a Nonconventional Irreversible Acylating Agent in a Chromatography-Free Lipase-Catalyzed KR Approach toward sec-Alcohols ACS Sustainable Chemistry & Engineering URL:[Link]
- WO2011087962A1 - Production of methyl-vinyl ketone from levulinic acid Google Patents URL
-
Sequential Enzymatic Conversion of α-Angelica Lactone to γ-Valerolactone through Hydride-Independent C=C Bond Isomerization National Institutes of Health (NIH) / PMC URL:[Link]
-
Direct conversion of levulinic acid to γ-valerolactone and 1,4-pentanediol via chemoselective hydrogenation RSC Publishing URL:[Link]
Sources
- 1. WO2011087962A1 - Production of methyl-vinyl ketone from levulinic acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequential Enzymatic Conversion of α‐Angelica Lactone to γ‐Valerolactone through Hydride‐Independent C=C Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification and Downstream Utilization of 5-Methylfuran-2-one (α-Angelica Lactone)
Executive Summary & Mechanistic Rationale
5-Methylfuran-2-one, commonly known as α-angelica lactone, is a highly versatile bio-based platform chemical derived from the acid-catalyzed dehydration of levulinic acid. It serves as a critical intermediate in the synthesis of pharmaceuticals, fragrances, and as a nonconventional, irreversible acylating agent in chromatography-free lipase-catalyzed kinetic resolutions (EKRs)[1].
Achieving >99% purity of α-angelica lactone is notoriously difficult due to its structural instability under thermal and acidic stress. The primary mechanistic challenge is the facile isomerization of the exocyclic double bond of α-angelica lactone to the thermodynamically more stable endocyclic double bond, yielding β-angelica lactone (5-methyl-2(5H)-furanone)[2]. Because this isomerization is accelerated by high temperatures and the presence of trace acidic precursors (e.g., unreacted levulinic acid), conventional atmospheric distillation inevitably degrades the product.
To circumvent this, purification must rely on a tightly controlled two-dimensional separation strategy :
-
Kinetic Thermal Separation: Fractional vacuum distillation to drastically lower the boiling point and prevent thermal isomerization.
-
Phase-Transition Isolation: Low-temperature melt crystallization exploiting the specific freezing point of the α-isomer to exclude structurally similar contaminants.
Physicochemical Data & Distillation Parameters
The successful purification of α-angelica lactone relies entirely on exploiting its specific phase-transition properties. All quantitative data governing these protocols are summarized below.
Table 1: Key Physicochemical Properties
| Property | Value | Causality in Experimental Design |
|---|---|---|
| IUPAC Name | 5-Methyl-2(3H)-furanone | Target analyte identifier[3]. |
| Molecular Weight | 98.10 g/mol | Used for mass balance and stoichiometric calculations[4]. |
| Melting Point | ~18 °C | Enables selective needle crystallization from liquid impurities[5]. |
| Density | 1.059 g/mL | Relevant for liquid-liquid extraction phase identification[3]. |
Table 2: Pressure-Dependent Boiling Points
| Pressure | Boiling Point | Protocol Suitability |
|---|---|---|
| 760 mmHg (Atm) | 167–170 °C | Unsuitable: Induces rapid β-isomerization[2]. |
| 60 mmHg | 66–69 °C | Optimal: Balances vapor flow rate with thermal safety[5]. |
| 20 mmHg | 60–63 °C | Alternative: Used for highly acid-contaminated batches[5]. |
| 12 mmHg | 55 °C | Alternative: Requires advanced high-vacuum setups[3]. |
Experimental Workflows
Primary Purification Workflow
Fig 1. Two-stage purification workflow for isolating high-purity α-angelica lactone.
Protocol A: Fractional Vacuum Distillation
Objective: Separate α-angelica lactone from the bulk levulinic acid precursor and solid acid catalysts (e.g., SO₄²⁻/ZrO₂).
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation unit equipped with a column packed with Raschig rings or conjugate rings to maximize theoretical plates[5]. Ensure all joints are greased for high-vacuum integrity.
-
Preparation: Charge the crude reaction mixture into the still pot. Add a magnetic stir bar to prevent bumping.
-
Vacuum Equilibration: Apply a controlled vacuum of exactly 60 mmHg. Causality: Fluctuating pressure will destabilize the vapor-liquid equilibrium, causing levulinic acid to co-distill.
-
Heating: Gradually heat the still pot. Discard the initial aqueous fore-run (water byproduct from the dehydration reaction).
-
Collection: Once the still head temperature stabilizes at 66–69 °C, swap the receiving flask and collect the main fraction[5].
-
Termination: Cease collection immediately if the still head temperature drops (indicating depletion) or spikes (indicating the heavier levulinic acid is vaporizing).
Self-Validating System Checkpoint: This protocol is self-validating via real-time thermometric monitoring. A strict, unwavering temperature plateau at 66–69 °C (at 60 mmHg) guarantees the isolation of the target fraction. Any deviation >1 °C indicates a breach in separation efficiency, prompting an immediate halt to collection.
Protocol B: Low-Temperature Melt Crystallization
Objective: Elevate the purity of the distillate from ~90% to >99% by excluding trace β-isomers and residual levulinic acid.
Step-by-Step Methodology:
-
Cooling: Transfer the collected distillate (a colorless to light yellow oil) into a jacketed crystallizer or a sealed borosilicate flask.
-
Crystallization: Lower the temperature of the vessel to strictly below 18 °C (optimally 4–10 °C)[5].
-
Nucleation: Allow the mixture to sit undisturbed. α-Angelica lactone will spontaneously form distinct needle-like crystals. Causality: The β-isomer and trace levulinic acid possess significantly different freezing points and will remain in the liquid mother liquor.
-
Separation: Rapidly decant the liquid mother liquor. If necessary, wash the crystals with a minimal volume of pre-chilled (0 °C) inert hydrocarbon solvent (e.g., pentane) to remove surface impurities, then apply a brief vacuum to dry.
Self-Validating System Checkpoint: The physical state transition acts as a strict binary validation. Because pure α-angelica lactone crystallizes precisely below 18 °C, the presence of a liquid phase at 15 °C definitively isolates the impurities. If the entire mass remains liquid at 15 °C, it indicates the initial distillation purity was critically low (<80%), requiring immediate re-distillation.
Downstream Application: Chromatography-Free Reactive LLE
A major modern application of highly pure α-angelica lactone is its use as an irreversible acylating agent in the enzymatic kinetic resolution of sec-alcohols. The following protocol details how to separate the resulting products without relying on wasteful silica gel chromatography[1].
Fig 2. Chromatography-free downstream separation using reactive Liquid-Liquid Extraction (LLE).
Protocol C: Girard's P Reagent Derivatization
Step-by-Step Methodology:
-
Reaction Quenching: Following the lipase-catalyzed resolution, filter out the immobilized enzyme. The remaining mixture contains unreacted sec-alcohol and the newly formed levulinate ester.
-
Derivatization: Treat the mixture with Girard's P reagent dissolved in a mixture of EtOH/AcOH (90:10, v/v)[1]. Causality: The Girard's P reagent selectively reacts with the ketone moiety of the levulinate ester, converting it into a highly polar, water-soluble hydrazone derivative.
-
Phase Separation: Add water and a non-polar organic solvent (e.g., ethyl acetate or ether). Perform a liquid-liquid extraction (LLE).
-
Isolation: The unreacted sec-alcohol partitions exclusively into the organic phase, while the derivatized levulinate ester remains in the aqueous layer[1].
Self-Validating System Checkpoint: The extraction validates itself through mass balance and phase analysis. A rapid Thin-Layer Chromatography (TLC) check of the organic phase using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will show no color change, confirming the absolute removal of the ketone-containing levulinate ester and validating the efficiency of the derivatization.
References
- Google Patents. "CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid.
- ACS Publications. "From Waste to Value—Direct Utilization of α-Angelica Lactone as a Nonconventional Irreversible Acylating Agent in a Chromatography-Free Lipase-Catalyzed KR Approach toward sec-Alcohols.
- Cheméo. "Chemical Properties of 2(3H)-Furanone, 5-methyl- (CAS 591-12-8).
- PubChem. "alpha-Angelica lactone | C5H6O2 | CID 11559.
- ACS Publications. "Asymmetric Proton Transfer Catalysis by Stereocomplementary Old Yellow Enzymes for C=C Bond Isomerization Reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2(3H)-Furanone, 5-methyl- (CAS 591-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Advanced Technical Support Center: Lactone & Macrolactone Synthesis
Welcome to the Advanced Troubleshooting Gateway. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks in lactone synthesis. Rather than providing generic overviews, this guide deconstructs the physical chemistry and mechanistic logic behind three fundamental cyclization strategies: Yamaguchi Macrolactonization, Baeyer-Villiger Oxidation, and Ring-Closing Metathesis (RCM).
By understanding the causality behind each reaction, you can transform empirical troubleshooting into predictable, self-validating workflows.
Module 1: Yamaguchi Macrolactonization
Causality & Mechanistic Logic
The Yamaguchi protocol is the gold standard for synthesizing medium-to-large macrocyclic lactones from seco-acids. The causality of its success lies in steric engineering. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a mixed anhydride with the seco-acid. The ortho-chlorine atoms provide severe steric hindrance, entirely blocking the aliphatic alcohol from attacking the benzoyl carbonyl. Instead, DMAP acts as a nucleophilic catalyst, displacing the trichlorobenzoate to form a highly reactive acylpyridinium intermediate. Because intramolecular cyclization is a first-order process and intermolecular oligomerization is second-order, extreme high-dilution conditions are mathematically required to favor the macrolactone[1][2].
Troubleshooting FAQs
Q: Why am I getting predominantly oligomers instead of my desired macrolactone? A: Your effective concentration of the reactive acylpyridinium intermediate is too high. Even if your total solvent volume is large, adding the mixed anhydride too quickly increases the localized concentration, allowing intermolecular collisions (oligomerization) to outpace the intramolecular "bite" (cyclization). You must use a syringe pump to maintain a pseudo-high dilution.
Q: My seco-acid has multiple hydroxyl groups. Will the Yamaguchi conditions protect my regioselectivity? A: No. The acylpyridinium intermediate is highly electrophilic and will react with the least sterically hindered hydroxyl group available. If your target requires cyclization at a secondary alcohol while a primary alcohol is unprotected, you will synthesize the wrong regioisomer. You must utilize orthogonal protecting groups prior to activation.
Self-Validating Protocol: High-Dilution Yamaguchi Cyclization
-
Mixed Anhydride Formation: Dissolve the seco-acid (1.0 eq) in anhydrous THF. Add triethylamine (2.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq). Stir at room temperature for 1 hour.
-
Validation Checkpoint: Take a 5 µL aliquot and quench it in 1 mL of methanol. Analyze via LC-MS. The complete disappearance of the seco-acid mass and the appearance of the methyl ester mass validates that the carboxylic acid is fully activated without premature cyclization.
-
-
High-Dilution Cyclization: Prepare a separate flask with anhydrous toluene containing DMAP (5.0 eq) heated to reflux. Using a syringe pump, add the THF mixture into the refluxing toluene over 12–15 hours, ensuring the final substrate concentration does not exceed 1 mM.
-
Validation Checkpoint: Monitor the receiving flask by TLC every 3 hours. The appearance of a high- Rf spot (macrolactone) and the strict absence of baseline streaking (polymeric oligomers) validates that your addition rate is sufficiently slow.
-
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 , followed by brine. Dry over Na2SO4 and concentrate.
Quantitative Data: Concentration Effects
| Substrate Concentration (mM) | Intramolecular Macrolactone Yield (%) | Intermolecular Oligomer Yield (%) |
| 10.0 | 15% | 85% |
| 5.0 | 40% | 60% |
| 1.0 | 85% | 15% |
| 0.1 | 98% | 2% |
Process Visualization
Workflow and concentration-dependent divergence in Yamaguchi macrolactonization.
Module 2: Baeyer-Villiger Oxidation
Causality & Mechanistic Logic
The Baeyer-Villiger oxidation converts cyclic ketones into lactones via the insertion of an oxygen atom. The causality of its regioselectivity is rooted in the Criegee intermediate. The migration of the carbon-carbon bond is a concerted process that possesses carbocationic character at the transition state. Therefore, the carbon atom that can best stabilize a partial positive charge will migrate preferentially. Furthermore, stereoelectronic rules dictate that the migrating C-C bond must be antiperiplanar to the breaking O-O bond of the peroxide [3].
Troubleshooting FAQs
Q: How do I predict which bond will migrate in an asymmetric cyclic ketone? A: Migration follows the strict aptitude of carbocation stabilization: Tertiary alkyl > Secondary alkyl > Primary alkyl > Methyl. If you have a 2-methylcyclohexanone, the secondary carbon (C2) will migrate over the primary carbon (C6), yielding a specific regioselective lactone.
Q: My reaction stalls, and I see unreacted ketone. Should I heat it? A: Heating peroxide reactions is highly dangerous and often leads to the thermal decomposition of the peroxyacid rather than product formation. The stall is likely due to the depletion of active oxidant. You should verify the integrity of your peroxyacid (e.g., mCPBA) and add a fresh equivalent at room temperature.
Self-Validating Protocol: Regioselective Lactonization
-
Oxidation: Dissolve the cyclic ketone (1.0 eq) in anhydrous dichloromethane (DCM). Add NaHCO3 (2.0 eq) as a buffer to prevent acid-catalyzed side reactions (e.g., epoxide opening if alkenes are present). Slowly add mCPBA (1.5 eq) at 0 °C, then warm to room temperature.
-
Validation Checkpoint: After 2 hours, spot the reaction mixture onto starch-iodide paper. A rapid blue-black color change confirms the presence of active peroxyacid, validating that the oxidant has not prematurely degraded.
-
-
Quench and Workup: Once TLC indicates the consumption of the ketone, cool the reaction to 0 °C and add saturated aqueous Na2S2O3 (sodium thiosulfate) to reduce unreacted peroxides.
-
Validation Checkpoint: Retest the organic layer with starch-iodide paper. The strict absence of a color change validates the complete destruction of explosive peroxides, ensuring the mixture is safe for solvent evaporation.
-
-
Purification: Wash the organic layer with saturated aqueous NaHCO3 to remove the m-chlorobenzoic acid byproduct, dry over MgSO4 , and concentrate.
Quantitative Data: Migratory Aptitudes
| Migrating Group | Relative Migration Rate | Mechanistic Rationale |
| Tertiary Alkyl | Very High | Excellent stabilization of partial positive charge via hyperconjugation |
| Secondary Alkyl | High | Good stabilization; typical for substituted cyclic ketones |
| Primary Alkyl | Low | Poor stabilization; rarely migrates if secondary/tertiary options exist |
| Methyl | Very Low | Minimal stabilization; serves as an anchor |
Process Visualization
Mechanistic pathway and stereoelectronic requirements of Baeyer-Villiger oxidation.
Module 3: Ring-Closing Metathesis (RCM)
Causality & Mechanistic Logic
RCM utilizes ruthenium-alkylidene catalysts to construct unsaturated macrolactones from alkenyl alkenoates. The causality of product distribution in RCM is entirely governed by thermodynamic control and concentration. The catalyst facilitates a [2+2] cycloaddition to form a metallacyclobutane intermediate. At high dilution, the intramolecular release of ethylene gas drives the formation of the macrolactone. However, because large rings (>12 members) possess minimal ring strain, the reaction is highly reversible. If the concentration is too high, the equilibrium shifts toward Acyclic Diene Metathesis (ADMET), resulting in polymeric chains [4][5].
Troubleshooting FAQs
Q: My RCM reaction yields a complex mixture of E/Z isomers. How can I control this? A: RCM of macrocycles inherently favors the thermodynamically more stable E-isomer. If your target requires a Z-alkene, standard Grubbs catalysts will fail you. You must switch to a kinetically controlled, Z-selective cyclometalated Ruthenium catalyst, which alters the geometry of the metallacyclobutane intermediate to force Z-olefin formation.
Q: I am observing ADMET polymers instead of my macrolactone. How do I suppress this? A: ADMET is a concentration-dependent intermolecular reaction. You must increase your solvent volume to achieve a concentration of ≤ 1 mM. Additionally, applying a continuous flow of inert gas (Argon/Nitrogen) or applying a light vacuum helps physically sweep the dissolved ethylene out of the system, driving the equilibrium toward the closed ring.
Self-Validating Protocol: Ru-Catalyzed RCM
-
System Preparation: Dissolve the diene precursor in anhydrous dichloroethane (DCE) to a final concentration of 1 mM. Degas the solution by bubbling argon through it for 30 minutes.
-
Validation Checkpoint: Add the Grubbs II catalyst (5-10 mol%). The solution must immediately adopt the characteristic reddish-brown color of the active Ru complex. A rapid shift to black or gray invalidates the setup, indicating oxygen/moisture contamination and catalyst death.
-
-
Metathesis: Heat the reaction to 80 °C under a steady, continuous sweep of argon for 12–24 hours.
-
Validation Checkpoint: Monitor the reaction via GC-MS. The complete disappearance of the acyclic diene peak and the emergence of a single new peak with the mass of the target macrolactone (minus 28 Da for ethylene loss) validates the forward metathesis trajectory.
-
-
Catalyst Quenching: Cool to room temperature and add an excess of ethyl vinyl ether (50 eq relative to the catalyst). Stir for 30 minutes.
-
Validation Checkpoint: The solution color will transition from reddish-brown to pale yellow. This visual shift validates the formation of a stable, inactive Fischer carbene, ensuring the catalyst will not isomerize your double bonds during silica gel purification.
-
Quantitative Data: Catalyst Selection Matrix
| Catalyst Generation | Functional Group Tolerance | E/Z Selectivity | Best Use Case |
| Grubbs 1st Gen | Moderate | Mixed | Unhindered, simple dienes |
| Grubbs 2nd Gen | High | E-favored | Sterically hindered dienes |
| Hoveyda-Grubbs 2nd | Very High | E-favored | Electron-deficient dienes |
| Z-Selective Ru | High | >90% Z-isomer | Kinetically controlled Z-macrolactones |
Process Visualization
Catalyst-driven divergence between RCM and ADMET in unsaturated macrolactone synthesis.
References
-
Macrolactonizations in the Total Synthesis of Natural Products. Source: Chemical Reviews (ACS Publications). URL: [Link]
-
Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones. Source: NIH PMC. URL: [Link]
-
Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Application Prospects. Source: MDPI. URL: [Link]
Technical Support Center: Scale-Up Production of 5-Methylfuran-2-one
Welcome to the Technical Support Center for the scale-up and synthesis of 5-Methylfuran-2-one (commonly known as Angelica Lactone). As a highly versatile bio-based platform chemical, 5-methylfuran-2-one exists in two primary isomeric forms: the kinetically favored α -isomer (5-methylfuran-2(3H)-one) and the thermodynamically stable β -isomer (5-methylfuran-2(5H)-one).
This guide is engineered for researchers, process chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible scale-up from levulinic acid.
Mechanistic Pathway & Isomerization Dynamics
Understanding the reaction kinetics is the first step to mastering the scale-up process. The dehydration of levulinic acid yields the α -isomer, which can subsequently be isomerized to the β -isomer depending on your target API or intermediate requirements[1].
Mechanistic pathway of levulinic acid dehydration and subsequent lactone isomerization.
Troubleshooting & FAQs
Q1: How do we mitigate the formation of polymeric byproducts (char/humins) during the dehydration of levulinic acid? Causality: Both levulinic acid and α -angelica lactone are highly reactive. Prolonged thermal exposure in the presence of an acid catalyst leads to ring-opening oligomerization and the formation of dark, viscous humins[2]. Solution: Implement reactive distillation . By operating under reduced pressure (50–100 mbar), the α -angelica lactone and water co-distill immediately upon formation. This minimizes the residence time of the product in the acidic boiler, effectively quenching the polymerization pathway and preserving the lactone ring.
Q2: Which acid catalyst provides the best balance of conversion and scalability for the dehydration step? Causality: While homogeneous mineral acids (e.g., H2SO4 ) drive rapid dehydration, they cause severe equipment corrosion and complicate downstream separation, often inducing product hydrolysis during aqueous workups[2]. Solution: Utilize robust solid acid catalysts, such as highly acidic zeolites (e.g., H-ZSM-5) or supported heteropoly acids[3]. These allow for continuous fixed-bed reactor designs or easy filtration in batch processes, yielding >90% selectivity with minimal reactor degradation. For batch glass-lined systems, p-Toluenesulfonic acid (p-TsOH) is a viable, less-corrosive homogeneous alternative.
Q3: Our target is the β -isomer (5-methylfuran-2(5H)-one). How can we efficiently drive the isomerization from the kinetically favored α -isomer? Causality: The α -isomer is the kinetic product of levulinic acid dehydration. However, the β -isomer is thermodynamically more stable due to the conjugation of the carbon-carbon double bond with the lactone carbonyl[1]. Solution: Introduce a mild organic base catalyst, such as triethylamine ( Et3N ), at 0.5–1.0 mol% to the purified α -isomer. Stirring at 50 °C for 2–4 hours facilitates proton abstraction at the C3 position and reprotonation at C5, shifting the double bond to the conjugated position.
Q4: What are the critical parameters for the final purification via vacuum distillation? Causality: 5-Methylfuran-2-one is highly sensitive to hydrolysis and thermal degradation. Trace water carried over from the dehydration step can cause ring-opening back to levulinic acid upon heating[4]. Solution: Ensure strict anhydrous conditions prior to final distillation by drying the crude organic phase over anhydrous Na2SO4 . Use a high-efficiency fractionating column under deep vacuum (< 10 mbar) to keep the pot temperature below 90 °C, collecting the pure lactone fraction at approximately 55–60 °C.
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes field-validated data for selecting the appropriate catalytic system during scale-up operations.
| Process Step | Catalyst Type | Operating Temp (°C) | Conversion (%) | Selectivity (%) | Scalability & Engineering Notes |
| Dehydration | H2SO4 (Homogeneous) | 150–160 | >95 | 80 | High corrosion; difficult separation; prone to charring. |
| Dehydration | p-TsOH (Homogeneous) | 150–160 | 92 | 88 | Moderate corrosion; excellent for glass-lined batch reactors. |
| Dehydration | H-ZSM-5 (Solid Acid) | 160–180 | 90 | 92 | Low corrosion; ideal for continuous fixed-bed flow systems. |
| Isomerization | Triethylamine ( Et3N ) | 50 | >99 | >95 | Rapid kinetics (2-4 h); easily removed via vacuum stripping. |
| Isomerization | Solid MgO (Basic) | 80 | 95 | 90 | Heterogeneous; requires longer residence time (4-6 h) but easy filtration. |
Process Engineering Workflow
Continuous scale-up workflow from levulinic acid to high-purity 5-methylfuran-2-one.
Self-Validating Experimental Protocol (1-kg Scale)
This protocol is designed with built-in Quality Control (QC) checkpoints to ensure the system is self-validating at each critical juncture.
Phase 1: Reactive Distillation (Dehydration)
-
Charge the Reactor: Into a 3 L jacketed glass-lined reactor equipped with a mechanical stirrer, a fractionating column, and a Dean-Stark trap attached to a condenser, charge 1.0 kg (8.61 mol) of Levulinic Acid and 10 g (1 wt%) of p-Toluenesulfonic acid (p-TsOH).
-
Initiate Reaction: Apply a controlled vacuum of 80–100 mbar. Gradually heat the reactor jacket to 150–160 °C.
-
Co-Distillation: As the reaction proceeds, a binary mixture of α -angelica lactone and water will vaporize, condense, and collect in the Dean-Stark trap.
-
Self-Validating QC Check 1 (Mass Balance): The reaction is complete and validated when the lower aqueous layer in the phase separator reaches approximately 155 mL (the theoretical stoichiometric yield of water for 8.61 mol of levulinic acid).
-
Phase Separation: Drain the aqueous layer. Collect the upper organic layer (crude α -angelica lactone) and dry it over 50 g of anhydrous Na2SO4 for 2 hours. Filter the solid desiccant.
Phase 2: Isomerization (Targeting the β -Isomer)
Note: Skip this phase if the α -isomer is your final target API intermediate.
-
Catalyst Addition: Transfer the dried crude α -angelica lactone to a clean 2 L reactor. Add 8.7 g (approx. 1 mol%) of Triethylamine ( Et3N ).
-
Thermal Isomerization: Stir the mixture at 50 °C for 3 hours under an inert Nitrogen atmosphere.
-
Self-Validating QC Check 2 (Spectroscopic Shift): Pull a 0.5 mL aliquot and analyze via 1H -NMR ( CDCl3 ). The protocol is validated when the C4 vinyl proton multiplet ( ∼5.1 ppm) completely disappears, replaced by the C3 vinyl proton doublet ( ∼6.1 ppm), confirming 100% conversion to the conjugated β -isomer.
Phase 3: High-Vacuum Purification
-
Fractional Distillation: Transfer the isomerized crude to a clean distillation setup equipped with a Vigreux column.
-
Vacuum Stripping: Apply a deep vacuum (< 10 mbar). Slowly heat the pot. The residual Et3N will strip off first into the cold trap.
-
Product Collection: Collect the main fraction distilling at 55–60 °C.
-
Storage: Flush the receiving flask with Argon. 5-Methylfuran-2-one must be stored at 4 °C in dark, airtight containers to prevent ambient hydrolysis and UV-induced degradation.
References
- Process to prepare levulinic acid Google P
-
Development of Modified ZrO2 Catalysts for the Production of Levulinic Acid Esters RWTH Publications[Link]
-
Asymmetric Proton Transfer Catalysis by Stereocomplementary Old Yellow Enzymes for C=C Bond Isomerization Reaction ACS Publications[Link]
-
New and atom economic synthetic route towards a bio-based angelica lactone-norbornene polymer American Chemical Society[Link]
Sources
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- 2. US20160251296A1 - Process to prepare levulinic acid - Google Patents [patents.google.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. New and atom economic synthetic route towards a bio-based angelica lactone-norbornene polymer - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of 5-Methylfuran-2-one
Welcome to the technical support center for the synthesis of 5-Methylfuran-2-one, also known as α-angelica lactone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth protocols, troubleshooting advice, and a comparative analysis of synthetic strategies for this valuable chemical intermediate.
Introduction: The Significance of 5-Methylfuran-2-one
5-Methylfuran-2-one is a five-carbon lactone and a key bio-derived platform molecule. Its importance stems from its versatility as a precursor to biofuels like γ-valerolactone (GVL) and as a building block in the synthesis of various fine chemicals and pharmaceuticals.[1][2] A common and efficient route to 5-Methylfuran-2-one involves the acid-catalyzed intramolecular dehydration of levulinic acid, which itself is readily obtainable from the hydrolysis of cellulosic biomass.[2][3] This guide will focus on this primary route while also exploring viable alternatives.
Section 1: Recommended Synthetic Protocol: Dehydration/Cyclization of Levulinic Acid
This protocol details the synthesis of 5-Methylfuran-2-one via the acid-catalyzed cyclization of levulinic acid. The core of this transformation is an intramolecular esterification (lactonization) where the carboxylic acid group reacts with the ketone, which, upon enolization, facilitates the elimination of water.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Methylfuran-2-one from levulinic acid.
Detailed Step-by-Step Protocol
This procedure is adapted from established methods involving reactive distillation, which enhances yield by continuously removing the product from the reaction equilibrium.[3]
Materials:
-
Levulinic Acid (LA)
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Phosphoric Acid, or a solid acid like ZSM-5 zeolite)[3]
-
Round-bottom flask
-
Short path distillation head with a condenser and receiving flask
-
Heating mantle with magnetic stirring
-
Vacuum pump and gauge
Procedure:
-
Reactor Setup: Assemble the reaction apparatus consisting of a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Charging the Reactor: Charge the round-bottom flask with levulinic acid. Add the acid catalyst (typically 1-10% by weight of the levulinic acid).[3] For example, for 100g of levulinic acid, add 1-10g of catalyst.
-
Reaction Conditions: Begin stirring and heating the mixture under vacuum. The target conditions are a temperature of 100-150°C and a vacuum pressure of 20-150 mmHg.[3]
-
Causality Note: The combination of heat and vacuum facilitates the intramolecular dehydration and allows the lower-boiling product, 5-Methylfuran-2-one, to distill over while the higher-boiling levulinic acid remains in the flask to continue reacting. This is a key principle of reactive distillation.
-
-
Product Collection: The vapor mixture of 5-Methylfuran-2-one and water will pass into the condenser. Maintain a condenser temperature of 60-90°C.[3] This allows for the selective condensation of the product while water may pass through, or be collected separately if a cold trap is used.
-
Monitoring the Reaction: The reaction is complete when no more product distills over. The color of the reaction mixture in the flask may darken over time, which is normal, but excessive charring should be avoided.
-
Purification: The collected crude product can be further purified if necessary by fractional distillation to remove any co-distilled water or unreacted starting material.
Expected Results & Characterization:
-
Yield: Yields can vary widely based on the efficiency of the reactive distillation setup, but well-optimized systems can achieve yields upwards of 70-80%.
-
Appearance: A colorless to pale yellow oil.
-
Characterization: Confirm product identity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Section 2: Troubleshooting Guide (Q&A Format)
Q1: My yield is very low, or I'm recovering mostly unreacted levulinic acid.
-
Potential Cause 1: Insufficient Temperature or Vacuum. The reaction is an equilibrium, and product removal drives it forward. If the temperature is too low or the vacuum is not strong enough, the 5-Methylfuran-2-one will not distill out of the reaction pot efficiently.
-
Solution: Verify your thermocouple and vacuum gauge are calibrated. Gradually increase the mantle temperature or improve the vacuum within the recommended ranges (100-150°C, 20-150 mmHg).[3]
-
-
Potential Cause 2: Inactive or Insufficient Catalyst. The acid catalyst is crucial for the cyclization reaction.
-
Solution: Ensure the correct amount of catalyst has been added (1-10 wt%).[3] If using a solid acid catalyst, ensure it has been properly activated and has not been poisoned from previous use.
-
Q2: The reaction mixture turned into a dark, viscous polymer.
-
Potential Cause: Excessive Heating or High Catalyst Concentration. Overly harsh conditions (high temperature or too much acid) can lead to polymerization and the formation of humins, which are common byproducts in acid-catalyzed reactions of biomass-derived molecules.[4]
-
Solution: Reduce the reaction temperature to the lower end of the effective range (e.g., start at 110°C). Decrease the catalyst loading. It is a balance; you need conditions strong enough for cyclization but mild enough to prevent degradation.[4]
-
Q3: The distilled product is heavily contaminated with a higher-boiling substance.
-
Potential Cause: "Bumping" or Foaming. Vigorous, uncontrolled boiling can carry droplets of the higher-boiling levulinic acid into the distillation path.
-
Solution: Ensure smooth and controlled boiling by using a magnetic stir bar. Applying the vacuum gradually to the heated mixture can also prevent bumping. A packed distillation column can provide better separation but may require higher temperatures.
-
Q4: I am observing the formation of β-angelica lactone as a significant impurity.
-
Potential Cause: Isomerization. At higher temperatures, the thermodynamically less stable α-angelica lactone (the desired product) can isomerize to the more stable conjugated β-isomer.
-
Solution: This is often a sign of excessive heating. Operating at the lowest effective temperature for distillation will minimize this side reaction. The use of specific catalysts can also influence the selectivity between isomers.[3]
-
Section 3: Comparative Analysis of Alternative Synthetic Routes
While the cyclization of levulinic acid is a primary route, other methods have been developed, often focusing on different starting materials or catalytic systems.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Typical Yield | Pros | Cons | Reference |
| Intramolecular Dehydration | Levulinic Acid | H₂SO₄, H₃PO₄, Solid Acids | 70-85% | Readily available bio-derived starting material; relatively simple setup. | Requires vacuum; potential for polymerization and isomerization at high temperatures. | [3] |
| Hydrogenation of Furfural Derivatives | Furfural | Electrocatalysis (e.g., CuS) | ~70% conversion | Utilizes another key biomass platform molecule; can be done electrochemically. | Can produce a mixture of products requiring complex separation. | [5][6] |
| Cyclization of Alkyl β-formylcrotonates | Alkyl β-formylcrotonates | Dilute HCl | >90% | High yields reported under specific conditions. | Starting material is less common than levulinic acid. | [7] |
| Synthesis from L-lactic acid | L-lactic acid ethyl ester | Multi-step synthesis involving Grignard reagents | Moderate | Provides an enantiomerically pure product ((5S)-5-Methylfuran-2-one). | Multi-step, complex synthesis not suitable for bulk production. | [8] |
Section 4: General FAQs
-
Q: What are the primary safety concerns?
-
A: The primary concerns are working with corrosive acids (if used), handling hot glassware under vacuum, and the potential for implosion if flawed glassware is used. Always use a safety shield and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Q: Can this reaction be performed without a vacuum?
-
A: While possible, it is less efficient. Atmospheric pressure distillation would require much higher temperatures, significantly increasing the risk of polymerization and isomerization to the undesired β-lactone.[3] The vacuum is critical for allowing the product to distill at a lower, more controlled temperature.
-
-
Q: How can I monitor the reaction's progress?
-
A: The most direct way in this setup is to observe the rate of distillation. When the rate of distillate collection slows dramatically, the reaction is nearing completion. For more precise monitoring, small aliquots can be carefully taken from the reaction pot (after releasing vacuum) and analyzed by techniques like GC or TLC to measure the disappearance of levulinic acid.[4][9]
-
References
-
Al-Naddaf, Q., et al. (2015). Catalytic upgrading of α-angelica lactone to levulinic acid esters under mild conditions over heterogeneous catalysts. Catalysis Science & Technology. [Link]
-
Lígia, S. R., et al. (n.d.). γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts. CICECO - Universidade de Aveiro. [Link]
- Manzer, L. E. (2006). Production of 5-methyl-dihydro-furan-2-one from levulinic acid in supercritical media.
-
Al-Naddaf, Q., et al. (2015). Catalytic upgrading of α-angelica lactone to levulinic acid esters under mild conditions over heterogeneous catalysts. Catalysis Science & Technology. [Link]
-
da Silva, F. A. R., et al. (2024). Synthesis of Alkyl Levulinates from α-Angelica Lactone Using Methanesulfonic Acid as a Catalyst: A Sustainable and Solvent-Free Route. MDPI. [Link]
- Meng, G. (2009). A kind of method of preparing α-angelica lactone by levulinic acid.
-
Hansen, T. V. (n.d.). REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. [Link]
- Cartwright, C. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
ResearchGate. (n.d.). Direct Catalytic Synthesis of 5-Methylfurfural from Biomass-Derived Carbohydrates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. [Link]
-
Wang, H., et al. (2020). An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. Chemical Science. [Link]
-
MDPI. (2021). Mini-Review on the Synthesis of Furfural and Levulinic Acid from Lignocellulosic Biomass. MDPI. [Link]
-
BioResources. (2018). Methods in the Synthesis and Conversion of 2,5-Bis-(hydroxylmethyl)furan from Bio-derived 5-Hydroxymethylfurfural and its Great Potential in Polymerization. BioResources. [Link]
-
Climent, M. J., et al. (2020). Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5‐Hydroxymethylfurfural. PMC. [Link]
-
MDPI. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. [Link]
-
Loza, V. V., et al. (2015). Synthesis of (5 S )-5-methylfuran-2(5 H )-one and its dihydro derivative. ResearchGate. [Link]
-
ACS Publications. (2014). Chemoselective Hydrogenation of Biomass-Derived 5-Hydroxymethylfurfural into the Liquid Biofuel 2,5-Dimethylfuran. Industrial & Engineering Chemistry Research. [Link]
-
PubMed. (2018). Biological synthesis of 2,5-bis(hydroxymethyl)furan from biomass-derived 5-hydroxymethylfurfural by E. coli CCZU-K14 whole cells. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]
-
Kumar, A., et al. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. PMC. [Link]
-
RSC Publishing. (n.d.). Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system. Green Chemistry. [Link]
Sources
- 1. CICECO Publication » γ-Valerolactone synthesis from α-angelica lactone and levulinic acid over biobased multifunctional nanohybrid catalysts [ciceco.ua.pt]
- 2. EP1636203B1 - Production of 5-methyl-dihydro-furan-2-one from levulinic acid in supercritical media - Google Patents [patents.google.com]
- 3. CN101475545B - A kind of method of preparing α-angelica lactone by levulinic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Cytotoxicity Comparison of Novel 5-Methylfuran-2-one Derivatives: A Preclinical Guide
The 5-methylfuran-2-one core is a privileged heterocyclic scaffold deeply embedded in medicinal chemistry, serving as the primary pharmacophore in potent natural products such as goniothalamin and annonaceous acetogenins[1][2]. As researchers increasingly focus on targeted covalent inhibitors and selective apoptotic inducers, the structural optimization of the 5-methylfuran-2-one moiety has yielded novel derivatives with remarkable anticancer profiles.
This guide provides an objective, data-driven comparison of recent 5-methylfuran-2-one derivatives, analyzing the causality behind their structural modifications, their comparative cytotoxicity, and the standardized protocols required to evaluate them.
Mechanistic Rationale: The Chemistry of Cytotoxicity
The inherent cytotoxicity of 5-methylfuran-2-one derivatives stems from the α,β -unsaturated lactone ring, which acts as a highly reactive Michael acceptor[2][3]. Rather than relying on non-specific intercalation, these compounds form covalent bonds with nucleophilic residues (primarily cysteines) on target proteins or cellular thiols.
The Electronic Activation Strategy: Recent structural optimizations have demonstrated that the electrophilicity of the Michael acceptor can be precisely tuned. For instance, in 5-methyl-5-styryl-2,5-dihydrofuran-2-ones (goniothalamin analogues), the introduction of an electron-withdrawing trifluoromethyl ( −CF3 ) group to the aromatic ring drastically reduces the electron density of the α,β -unsaturated ester oxygen[2]. This electronic depletion hyper-activates the electrophilic site, facilitating rapid hetero-Michael addition with cellular targets and resulting in cytotoxicity levels that match or exceed the natural lead compound[2][3].
Conversely, coupling the furan core with triazinone or amine moieties shifts the primary mechanism from simple covalent modification to targeted protein inhibition, such as the disruption of tubulin polymerization, which subsequently triggers the intrinsic apoptotic cascade[4][5].
Fig 1. Pro-apoptotic signaling pathway induced by furan-based derivatives via tubulin inhibition.
Comparative Cytotoxicity Profiles
To objectively evaluate performance, we compare three distinct classes of novel 5-methylfuran-2-one derivatives. The data synthesizes in vitro IC 50 values across standard human cancer cell lines.
Class A: Styryl Lactones (Goniothalamin Analogues)
By synthesizing a library of 5-methyl-5-styryl-2,5-dihydrofuran-2-ones, researchers identified that ortho- and para-trifluoromethyl analogues exhibit potent antiproliferative activity. While methoxy-substituted variants lost potency, the −CF3 derivatives maintained micromolar cytotoxicity against a broad panel of cancer cells, validating the electronic activation hypothesis[2].
Class B: Furan-Based Triazinones
Combining the furan ring with a triazinone scaffold yields compounds with exceptional activity against breast cancer. Specifically, 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one (Compound 7) demonstrated an IC 50 of 2.96 µM against MCF-7 cells. Flow cytometry confirmed that this compound arrests the cell cycle at the G2/M phase and induces apoptosis via the p53/Bax pathway[4][5].
Class C: Furan Carboxylate Amine Conjugates
Derivatives synthesized from methyl-5-(hydroxymethyl)-2-furan carboxylate, particularly those conjugated with indole-amines, show moderate but highly selective cytotoxicity. The indole-amine derivative yielded an IC 50 of 62.37 µg/mL against HeLa cells while exhibiting minimal toxicity toward normal Vero cells, making it a candidate for further therapeutic window optimization[6].
Quantitative Performance Summary
| Derivative Class | Representative Modification | Primary Target Cell Line | IC 50 Value | Key Mechanistic Feature |
| Styryl Lactones | para-CF 3 substitution | Broad Spectrum | ~Micromolar | Enhanced Michael acceptor via CF 3 electronic effect[2] |
| Furan-Triazinones | N-phenyl triazinone conjugation | MCF-7 (Breast) | 2.96 µM | Tubulin inhibition; G2/M arrest; p53/Bax activation[5] |
| Furan Carboxylates | Indole-amine conjugation | HeLa (Cervical) | 62.37 µg/mL | High selectivity; low toxicity to normal cells[6] |
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of highly active furan-triazinones and the subsequent in vitro cytotoxicity screening.
Protocol 1: Synthesis of Furan-Based Triazinone Derivatives
This protocol outlines the generation of the highly cytotoxic Compound 7, ensuring proper cyclization and purity[4].
-
Precursor Preparation: Dissolve 1 mmol of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one in 20 mL of absolute ethanol.
-
Reagent Addition: Add 1 mmol (0.098 mL) of phenyl hydrazine dropwise to the solution under continuous stirring.
-
Reflux: Heat the reaction mixture to reflux for exactly 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) to confirm the disappearance of the oxazolone precursor.
-
Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: Filter the resulting crude precipitate and recrystallize it from a 1:1 mixture of DMF and H 2 O.
-
Validation: Cool to yield the pure black powder (Compound 7). Verify the structure via 1 H-NMR (DMSO-d 6 ), ensuring the presence of furan CH signals at δ 6.66–6.76 ppm.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
A standardized workflow for assessing the IC 50 of the synthesized furan derivatives[4].
-
Cell Seeding: Harvest MCF-7 or HeLa cells in the logarithmic growth phase. Seed the cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere containing 5% CO 2 for 24 hours to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the furan derivatives in DMSO. Add the compounds to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Critical Control: Ensure the final DMSO concentration in each well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Exposure: Incubate the treated cells for an additional 24 to 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours to allow viable cells to metabolize MTT into formazan.
-
Solubilization & Quantification: Carefully aspirate the supernatant. Add 100 µL of pure DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine the IC 50 using non-linear regression analysis.
Fig 2. Standardized MTT assay workflow for evaluating in vitro cytotoxicity of novel compounds.
References
-
Bruder, M., Vendramini-Costa, D. B., de Carvalho, J. E., & Pilli, R. A. (2013). "Design, synthesis and in vitro evaluation against human cancer cells of 5-methyl-5-styryl-2,5-dihydrofuran-2-ones, a new series of goniothalamin analogues." Bioorganic & Medicinal Chemistry. URL: [Link]
-
Bukhari, S. N. A., Ejaz, H., Elsherif, M. A., Junaid, K., Zaki, I., & Masoud, R. E. (2022). "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity." Molecules. URL: [Link]
-
Phutdhawong, W., Inpang, S., Taechowisan, T., & Phutdhawong, W. S. (2019). "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Oriental Journal of Chemistry. URL: [Link]
-
Jiang, S., et al. (2003). "Studies on Mimicry of Naturally Occurring Annonaceous Acetogenins: non-THF Analogues Leading to Remarkable Selective Cytotoxicity Against Human Tumor Cells." National Institutes of Health (PubMed). URL: [Link]
-
Serafimova, I. M., et al. (2016). "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." National Center for Biotechnology Information (PMC). URL: [Link]
Sources
- 1. Studies on mimicry of naturally occurring annonaceous acetogenins: non-THF analogues leading to remarkable selective cytotoxicity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro evaluation against human cancer cells of 5-methyl-5-styryl-2,5-dihydrofuran-2-ones, a new series of goniothalamin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Validating Analytical Methods for Furanone Quantification in Complex Matrices: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Pharmacokinetics
Executive Summary
Furanones represent a structurally diverse class of compounds, ranging from highly polar flavor-active molecules like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) to potent, halogenated quorum sensing (QS) inhibitors such as Furanone C-30. Accurately quantifying these compounds in complex matrices—such as bacterial biofilms, human plasma, or fermentation broths—is a formidable analytical challenge. This guide objectively compares traditional quantification methods (GC-MS, HPLC-UV) against advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. By grounding our methodology in ICH M10 bioanalytical validation standards, we provide a self-validating framework designed to eliminate matrix effects, prevent thermal degradation, and ensure absolute quantitative integrity.
Mechanistic Causality: The Analytical Challenge of Furanones
To select the correct analytical platform, one must first understand the physicochemical vulnerabilities of furanones:
-
Thermal Instability & Polarity: Highly polar furanones possess active hydroxyl and carbonyl groups that strongly interact with the active sites of Gas Chromatography (GC) columns, leading to severe peak tailing and signal attenuation[1]. Furthermore, halogenated furanones (like Furanone C-30) are prone to thermal degradation or dehalogenation at the high temperatures required for GC injection ports[2].
-
Matrix Interference: In complex biological matrices (e.g., Pseudomonas aeruginosa biofilms or plasma), extracellular polymeric substances (EPS) and phospholipids co-extract with the analyte. In standard HPLC-UV, these matrix components co-elute and obscure the furanone peaks due to a lack of spectral specificity.
-
The Derivatization Dilemma: While GC-MS can be used for polar furanones, it mandates cumbersome derivatization steps (e.g., reacting with pentafluorobenzyl bromide in basic solutions at elevated temperatures) to reduce polarity and improve volatility[1]. Every derivatization step introduces quantitative variability, compromising the self-validating nature of the assay.
The Solution: LC-MS/MS bypasses the need for thermal volatilization and derivatization[2]. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled selectivity, effectively filtering out matrix background noise by isolating specific precursor-to-product ion transitions[3].
Methodological Comparison: LC-MS/MS vs. Legacy Alternatives
The following table synthesizes the quantitative performance metrics of LC-MS/MS against traditional GC-MS and HPLC-UV methods for furanone quantification.
Table 1: Quantitative Performance Comparison in Complex Matrices
| Analytical Parameter | LC-MS/MS (Recommended) | GC-MS (Alternative) | HPLC-UV (Legacy) |
| Sample Preparation | SPE / Protein Precipitation | SPME + Mandatory Derivatization | Liquid-Liquid Extraction |
| Sensitivity (LOD) | < 0.5 ng/mL (Trace level) | 2 - 5 ng/mL | > 50 ng/mL |
| Thermal Stability Req. | None (Ambient separation) | High (Prone to degradation) | None |
| Matrix Effect Mitigation | High (via SIL-IS & MRM filtering) | Moderate | Low (High co-elution risk) |
| Throughput | High (Direct injection possible) | Low (Lengthy derivatization) | Moderate |
| Best Use Case | Biofilms, Plasma, Labile Furanones | Volatile profiling in simple matrices | High-concentration formulations |
Data synthesis supported by comparative methodological studies on furanone derivatives[2],[1],[3].
Biological Context: Furanone C-30 in Quorum Sensing
In drug development, Furanone C-30 is rigorously studied for its ability to inhibit biofilm formation and attenuate antibiotic resistance in opportunistic pathogens like Pseudomonas aeruginosa. Furanone C-30 acts by binding to the LasR ligand-binding site, rendering the receptor dysfunctional, and independently inhibiting the RhlR receptor[4]. Quantifying the exact concentration of Furanone C-30 within the biofilm matrix is critical to correlating pharmacokinetic exposure with pharmacodynamic efficacy (downregulation of virulence genes like lasB, rhlA, and phzA2).
Caption: Mechanism of Furanone C-30 inhibiting P. aeruginosa quorum sensing pathways.
Self-Validating Experimental Protocol (ICH M10 Compliant)
To ensure regulatory compliance and absolute data integrity, the following LC-MS/MS protocol is designed as a self-validating system based on the ICH M10 Bioanalytical Method Validation guidelines[5].
The Causality of the Protocol Design:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Added at step zero. Any analyte loss during extraction or ion suppression during MS ionization is proportionally mirrored by the SIL-IS. The ratio of Analyte/IS remains constant, self-correcting the final quantification.
-
Dispersive Solid Phase Extraction (dSPE): Utilizing Primary Secondary Amine (PSA) and cation-exchange sorbents removes matrix interferences (like proteins and organic acids) that cause ion suppression in the MS source[3].
Step-by-Step Workflow: Furanone C-30 in Biofilm Matrix
Step 1: Matrix Disruption & Spiking
-
Harvest P. aeruginosa biofilm samples and homogenize in 1 mL of LC-MS grade water.
-
Immediately spike the homogenate with 10 µL of SIL-IS (e.g., 13C4 -Furanone C-30 at 100 ng/mL). Vortex for 30 seconds.
Step 2: Extraction and dSPE Cleanup
-
Add 2 mL of ice-cold Acetonitrile (ACN) to precipitate matrix proteins and extract the furanones.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to a dSPE tube containing 50 mg PSA and 50 mg Cation-Exchange sorbent[3].
-
Vortex thoroughly for 1 minute, then centrifuge again. Transfer the purified organic layer to an autosampler vial.
Step 3: LC-MS/MS Chromatographic Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (promotes [M+H]+ protonation for ESI+).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes to elute the hydrophobic Furanone C-30 away from early-eluting polar matrix components.
Step 4: MRM Detection & ICH M10 Validation
-
Operate the tandem mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Monitor specific MRM transitions for Furanone C-30 and the SIL-IS.
-
Validation Criteria: Per ICH M10, ensure the calibration curve demonstrates an accuracy of ±15% of the nominal concentration (±20% at the LLOQ), and the precision (CV) does not exceed 15% across all Quality Control (QC) levels[5].
Caption: Self-validating LC-MS/MS analytical workflow for furanone quantification.
References
-
Benchchem. A Comparative Guide to the Detection and Quantification of 2(3H)-Furanones: GC-MS and Alternative Methods. Available at: 2
-
PubMed. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in Fruit Samples Using Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry. Available at: 1
-
International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: 5
-
ResearchGate. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2 H )-furanone in baby food by liquid chromatography–tandem mass spectrometry. Available at: 3
-
PMC. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. Available at: 6
-
MDPI. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Available at: 4
Sources
- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxicity Assessment of 5-Methylfuran-2-one: A Comparative Guide Against Furan and 2-Methylfuran
As a Senior Application Scientist in toxicology and risk assessment, a recurring challenge in drug development and flavor profiling is the misclassification of chemical risks based purely on superficial structural similarities. A classic example is the comparison between 5-Methylfuran-2-one (commonly known as angelica lactone) and simple aromatic furans like Furan and 2-Methylfuran (2-MF) .
While all three compounds feature a five-membered oxygen-containing ring, their toxicological and genotoxic profiles are entirely divergent. This guide provides an objective, data-driven comparison of their genotoxic potential, explains the mechanistic causality behind their differing safety profiles, and outlines self-validating experimental protocols for accurate assessment.
Mechanistic Causality: Why Ring Structure Doesn't Dictate Toxicity
The assumption that all furan-ring-containing compounds share the same genotoxic liabilities is a fundamental error. Toxicity is dictated by metabolic fate, not just static chemical structure.
-
Furan and 2-Methylfuran (The CYP2E1 Bioactivation Pathway): Furan and 2-MF are highly lipophilic, aromatic thermal processing contaminants. In the liver, they undergo rapid epoxidation mediated by Cytochrome P450 2E1 (CYP2E1)[1]. This enzymatic activation cleaves the aromatic ring, generating highly reactive, electrophilic dicarbonyl intermediates—specifically cis-2-butene-1,4-dial (BDA) for furan, and acetylacrolein for 2-MF[2]. These intermediates covalently bind to nucleophilic sites on cellular proteins and DNA, inducing severe oxidative stress, cytotoxicity, and genotoxicity, which ultimately drives hepatocarcinogenesis[1].
-
5-Methylfuran-2-one (The Esterase Hydrolysis Pathway): Conversely, 5-methylfuran-2-one is an unsaturated aliphatic lactone (a cyclic ester), not an aromatic furan. In biological systems, lactones are preferentially and rapidly metabolized via enzymatic hydrolysis by esterases[3]. This reaction safely opens the ring to form a stable, non-reactive hydroxycarboxylic acid. This intermediate seamlessly enters endogenous fatty acid metabolism pathways (such as β -oxidation) and is excreted without forming reactive electrophiles[3]. Consequently, the genotoxic mechanism seen in simple furans is completely bypassed.
Visualizing the Metabolic Divergence
Figure 1: Divergent metabolic pathways of Furan/2-Methylfuran vs. 5-Methylfuran-2-one.
Comparative Quantitative Data
These mechanistic differences translate directly to experimental outcomes. Below is a structured comparison of the genotoxic and carcinogenic profiles of these compounds based on authoritative evaluations by the 1 and3[1][3].
| Parameter | Furan | 2-Methylfuran | 5-Methylfuran-2-one |
| Chemical Class | Aromatic Heterocycle | Substituted Aromatic Furan | Unsaturated Aliphatic Lactone |
| Primary Metabolism | CYP2E1 Oxidation | CYP2E1 Oxidation | Esterase Hydrolysis |
| Reactive Metabolite | cis-2-butene-1,4-dial (BDA) | Acetylacrolein | None (Hydroxycarboxylic acid) |
| Ames Test (OECD 471) | Negative / Equivocal* | Negative | Negative |
| In Vivo Micronucleus | Positive (Liver) / Equivocal | Equivocal | Negative |
| Carcinogenicity | IARC Group 2B (Hepatocarcinogen) | Suspected Hepatocarcinogen | Not Classified (GRAS Status) |
*Note: Furan often yields false negatives in standard in vitro Ames tests due to its high volatility and the extremely short half-life of BDA. However, in vivo models clearly demonstrate its genotoxic liabilities[1]. 5-Methylfuran-2-one consistently tests negative across both in vitro and in vivo models and holds GRAS (Generally Recognized As Safe) status[3][4].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility when assessing novel furan derivatives or lactones, the following protocols must be employed. These methodologies are designed as self-validating systems , ensuring that negative results (like those seen with 5-methylfuran-2-one) are true negatives and not artifacts of poor experimental design.
Protocol A: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Objective: Assess point mutations and frameshifts using Salmonella typhimurium and E. coli. Causality & Validation: The inclusion of a metabolic activation system (S9 fraction) is critical. Without S9, the assay cannot account for CYP-mediated bioactivation, leading to false negatives for pro-mutagens. Because lactones and furans can be volatile, the pre-incubation method is strictly required over standard plate incorporation.
-
Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.
-
Metabolic Activation (S9 Mix): Prepare a 10% (v/v) rat liver S9 fraction (induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to support CYP450 activity.
-
Treatment (Pre-incubation): Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for S9- conditions), and 0.1 mL of the test article (5-methylfuran-2-one dissolved in DMSO, ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes in capped tubes to prevent volatilization.
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.
-
Self-Validation Check: The assay is only valid if:
-
Vehicle controls fall within historical spontaneous reversion ranges.
-
Positive controls (e.g., 2-Aminoanthracene for S9+, Sodium Azide for S9-) yield a ≥ 3-fold increase in revertants, proving the metabolic capability of the S9 mix.
-
Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: Detect clastogenic (chromosome breakage) and aneugenic (chromosome loss) events in mammalian cells. Causality & Validation: The Cytokinesis-Block Proliferation Index (CBPI) must be calculated to ensure that a lack of micronuclei is not simply due to cell cycle arrest or extreme cytotoxicity masking genotoxic events.
-
Cell Culture: Seed human lymphoblastoid TK6 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Exposure: Treat cells with 5-methylfuran-2-one at varying concentrations (up to 10 mM or the limit of solubility) in the presence and absence of S9 mix for 3-6 hours.
-
Cytokinesis Block: Wash the cells and add Cytochalasin B (4-6 µg/mL) to fresh medium. Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division, resulting in easily identifiable binucleated cells.
-
Incubation: Incubate for an additional 1.5 to 2 cell cycles (approx. 24-30 hours).
-
Harvest and Staining: Harvest cells, treat with a hypotonic solution, fix in methanol/acetic acid, and stain with Acridine Orange.
-
Scoring & Validation:
-
Assess cytotoxicity by calculating the CBPI. The maximum concentration evaluated must induce 55±5% cytotoxicity to validate the upper testing limit.
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Expected Result: 5-Methylfuran-2-one yields no statistically significant increase in micronucleated binucleated cells compared to the vehicle control, confirming its non-clastogenic nature[3].
-
References
- Aliphatic lactones (WHO Food Additives Series 40).
- Risks for public health related to the presence of furan and methylfurans in food.
- Analysis of coumarin and angelica lactones in smokeless tobacco products.
- Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study. MDPI.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylfuran-2-one
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Methylfuran-2-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that every protocol is a self-validating system for laboratory safety. The procedures outlined herein are grounded in authoritative regulatory standards and field-proven best practices.
Hazard Profile of 5-Methylfuran-2-one: The "Why" Behind the Procedure
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 5-Methylfuran-2-one is not a benign substance; its disposal protocol is dictated by a multi-faceted risk profile. It is classified as an extremely flammable liquid and vapor, is harmful if ingested or inhaled, causes skin irritation, and is suspected of causing genetic defects and cancer.[1] Furthermore, it poses a long-term threat to aquatic ecosystems.[1][2] A critical but often overlooked hazard is its potential to form explosive peroxides, a characteristic common to many furan derivatives.[1]
This combination of acute toxicity, flammability, and chronic health risks necessitates a rigorous and compliant disposal pathway. Simply diluting and discharging is not an option and violates regulatory standards while endangering both personnel and the environment.
Table 1: Summary of Hazards for 5-Methylfuran-2-one
| Hazard Category | GHS Classification & Hazard Statement | Key Operational Precaution |
| Flammability | Flammable liquids: Category 1 (H224: Extremely flammable liquid and vapour) | Use non-sparking tools and ground all equipment. Store away from all ignition sources.[1][3] |
| Acute Toxicity | Acute toxicity, Oral: Category 4 (H302: Harmful if swallowed)Acute toxicity, Inhalation: Category 4 (H332: Harmful if inhaled) | Always handle within a chemical fume hood. Avoid generating vapors or aerosols.[1] |
| Skin Irritation | Skin irritation: Category 2 (H315: Causes skin irritation) | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] |
| Chronic Health Risks | Germ cell mutagenicity: Category 2 (H341: Suspected of causing genetic defects)Carcinogenicity: Category 1B (H350: May cause cancer)Specific target organ toxicity - repeated exposure: Category 2 (H373: May cause damage to organs through prolonged or repeated exposure) | Minimize exposure at all times. Utilize engineering controls like fume hoods as the primary barrier.[1] |
| Environmental | Hazardous to the aquatic environment, long-term hazard: Category 3 (H412: Harmful to aquatic life with long lasting effects) | Prevent release to drains and waterways. All waste must be contained.[1][2] |
| Other Hazards | May form explosive peroxides | Date containers upon receipt and opening. Do not distill to dryness or concentrate. |
Waste Identification and Classification: A Regulatory Imperative
Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4]
5-Methylfuran-2-one is not explicitly found on the EPA's "P" or "U" lists of acutely hazardous commercial chemical products.[5] Therefore, its classification depends on its characteristics.
Based on its Safety Data Sheet (SDS), 5-Methylfuran-2-one is an "Extremely flammable liquid and vapour"[1], which squarely meets the definition of an ignitable hazardous waste. Consequently, it must be classified with the following EPA waste code:
This classification is critical; it dictates container selection, labeling, storage limitations, and the ultimate disposal method. All personnel handling this waste stream must be aware of this code.
Standard Operating Procedure (SOP) for Disposal
This SOP provides a step-by-step methodology for safely moving 5-Methylfuran-2-one from a point of generation to its final collection point for professional disposal.
Phase 1: Pre-Disposal Preparation & Segregation
The foundation of safe waste management is preventing the mixing of incompatible waste streams.
-
Step 1: Designate a Waste Container: Procure a chemically compatible, sealable container for liquid hazardous waste. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate. The container must be in good condition with no leaks or cracks.
-
Step 2: Affix Hazardous Waste Label: Before adding any waste, label the container with a "HAZARDOUS WASTE" sticker or tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Step 3: Personal Protective Equipment (PPE): Don appropriate PPE before handling the chemical. This includes, at a minimum:
-
Chemical safety goggles (or a face shield if a splash hazard exists).
-
Chemical-resistant gloves (nitrile or neoprene).
-
A flame-resistant lab coat.
-
Phase 2: Waste Collection & Accumulation
-
Step 1: Transfer Waste: In a designated area, preferably within a chemical fume hood, carefully pour the waste 5-Methylfuran-2-one into the prepared hazardous waste container. Use a funnel to prevent spills.
-
Step 2: Complete the Label: Immediately fill out the hazardous waste label with the following information:
-
Generator Information: Your name, lab, and contact information.
-
Contents: List all chemical constituents by their full name (i.e., "5-Methylfuran-2-one"). If it's a mixture, list all components and their approximate percentages.
-
Hazard Information: Check the box for "Ignitable" and write in the waste code "D001".
-
-
Step 3: Secure and Store: Tightly seal the container. Store it in a designated Satellite Accumulation Area (SAA)—typically within the lab where the waste is generated. The SAA must be at or near the point of generation and under the control of the operator. The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks. The storage location must be away from heat, sparks, and open flames.[8]
Phase 3: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate risk.
-
For Small Spills (typically <100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational.
-
Remove all ignition sources from the area.[6]
-
Wearing your full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use paper towels or other combustible materials.
-
Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a designated container for solid hazardous waste.[1]
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the solid waste container.
-
Seal and label the solid waste container as "D001 - Debris contaminated with 5-Methylfuran-2-one."
-
-
For Large Spills (typically >100 mL or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
If safe to do so, close the lab door to contain vapors.
-
Do not attempt to clean up a large spill yourself.
-
Disposal Workflow and Final Logistics
The ultimate disposal of 5-Methylfuran-2-one must be conducted by a licensed and approved hazardous waste disposal company.[9] Laboratory personnel are responsible for the safe accumulation and proper labeling of the waste; the final transport and destruction are handled by professionals.
-
Contact EHS for Pickup: Once your waste container is nearing full (do not overfill; leave at least 10% headspace) or you have reached the maximum accumulation time limit set by your institution (often 90-180 days), submit a chemical waste pickup request to your EHS department.
-
Manifesting: The EHS department will work with the licensed disposal vendor to create a hazardous waste manifest. This is a legal document that tracks the waste from your facility (the "generator") to its final destination.
-
Destruction: The most common and environmentally sound method for destroying flammable organic liquids like 5-Methylfuran-2-one is high-temperature incineration in a specialized hazardous waste incinerator.[10]
Caption: Disposal workflow for 5-Methylfuran-2-one.
Conclusion
The proper disposal of 5-Methylfuran-2-one is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding its significant hazards—from flammability to carcinogenicity—and adhering to a strict protocol of classification, segregation, and professional disposal, we can effectively mitigate risks. This guide provides the necessary framework to ensure that this chemical is managed responsibly from the moment it becomes waste to its final, safe destruction.
References
- Safety Data Sheet for 5-Methyl-2(3H)-furanone. (2026, February 12). Sigma-Aldrich.
- Safety Data Sheet for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one. (2025, September 22). TCI Chemicals.
- Safety Data Sheet for 2-Acetyl-5-methylfuran. (2025, December 22). Thermo Fisher Scientific.
- Safety Data Sheet for 2-Methylfuran. (2009, September 26). Thermo Fisher Scientific.
- Safety Data Sheet for (S)-5-Hydroxymethyldihydrofuran-2-one. (2025, February 1). ChemicalBook.
- EPA Hazardous Waste Codes.U.S. Environmental Protection Agency.
- Safety Data Sheet for 2-Methylfuran. (2023, December 11). CPAchem Ltd.
- Safety Data Sheet for 2-Methylfuran.Santa Cruz Biotechnology.
- Hazardous Waste Listings.U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes.U.S. Environmental Protection Agency.
- Pharmaceutical Waste Guidance.Florida Department of Environmental Protection.
- A safety and chemical disposal guideline for Minilab users. (2020, April 2). German Institute for Medical Mission (Difäm) & Ecumenical Pharmaceutical Network (EPN).
- Material Safety Data Sheet - 5-Methylfurfural, 98+% (2005, October 3). Cole-Parmer.
- Safety Data Sheet: 2-Methylfuran. (2025, March 31). Carl ROTH.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste.U.S. Environmental Protection Agency.
- Hazardous Waste Reference Guidebook.Oregon Department of Environmental Quality.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Chapter 8: Management of Waste.
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 9. ufz.de [ufz.de]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
